Product packaging for 2-(N-Boc-aminomethyl)-4-methylpyridine(Cat. No.:CAS No. 1330755-53-7)

2-(N-Boc-aminomethyl)-4-methylpyridine

Cat. No.: B580865
CAS No.: 1330755-53-7
M. Wt: 222.288
InChI Key: DMDQBEGIPFNTRA-UHFFFAOYSA-N
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Description

2-(N-Boc-aminomethyl)-4-methylpyridine (CAS 1330755-53-7) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol, features a pyridine heterocycle substituted with a Boc-protected aminomethyl group . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the primary amine, allowing for selective deprotection under mild acidic conditions and enabling complex multi-step synthetic sequences. Researchers utilize this and related aminomethyl-pyridine scaffolds in the design and synthesis of potential therapeutic agents. For instance, analogous 2-amino-4-methylpyridine structures have been explored as inhibitors of inducible nitric oxide synthase (iNOS) for potential application in positron emission tomography (PET) imaging of inflammatory diseases . Similarly, other aminomethyl-pyridine derivatives have been investigated as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes treatments . As a versatile synthetic intermediate, this Boc-protected amine is essential for constructing diverse compound libraries and advancing hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2 B580865 2-(N-Boc-aminomethyl)-4-methylpyridine CAS No. 1330755-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-methylpyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-5-6-13-10(7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDQBEGIPFNTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856623
Record name tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330755-53-7
Record name tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(N-Boc-aminomethyl)-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(N-Boc-aminomethyl)-4-methylpyridine, a valuable building block in medicinal chemistry and drug discovery. The document outlines a reliable synthetic pathway and details the expected analytical data for the target compound, based on established chemical principles and data from closely related analogues.

Synthesis

The synthesis of this compound is a two-step process commencing with the synthesis of the precursor amine, 2-(aminomethyl)-4-methylpyridine, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Synthesis of 2-(aminomethyl)-4-methylpyridine

The precursor, 2-(aminomethyl)-4-methylpyridine, can be synthesized via the reduction of 2-cyano-4-methylpyridine.

Experimental Protocol:

  • Step 1: Hydrogenation of 2-cyano-4-methylpyridine. To a solution of 2-cyano-4-methylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) and stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-(aminomethyl)-4-methylpyridine, which can be used in the next step without further purification.

Synthesis of this compound

The final product is obtained by the protection of the primary amine of 2-(aminomethyl)-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

  • Step 2: N-Boc Protection. Dissolve 2-(aminomethyl)-4-methylpyridine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (if using an aqueous system). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Synthetic Pathway Diagram:

Synthesis_Pathway 2-Cyano-4-methylpyridine 2-Cyano-4-methylpyridine 2-(Aminomethyl)-4-methylpyridine 2-(Aminomethyl)-4-methylpyridine 2-Cyano-4-methylpyridine->2-(Aminomethyl)-4-methylpyridine H₂, Catalyst (e.g., Ra-Ni) Methanol This compound This compound 2-(Aminomethyl)-4-methylpyridine->this compound (Boc)₂O, Base (e.g., TEA) DCM

A two-step synthesis of this compound.

Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the expected and reported data for the target compound and its close analog, tert-butyl (pyridin-2-ylmethyl)carbamate.

Physical Properties
PropertyExpected Value for this compound
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Appearance Colorless oil or white solid
Spectroscopic Data

The following tables provide the expected ¹H and ¹³C NMR chemical shifts for this compound. These estimations are based on the reported data for the structurally similar compound, tert-butyl (pyridin-2-ylmethyl)carbamate[1], with adjustments for the presence of the 4-methyl group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4d1HPyridine H-6
~7.1s1HPyridine H-3
~7.0d1HPyridine H-5
~5.5br s1HNH
~4.4d2H-CH₂-NH
~2.3s3HPyridine -CH₃
1.46s9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~156.0C=O (carbamate)
~157.0Pyridine C-2
~148.0Pyridine C-6
~147.0Pyridine C-4
~122.0Pyridine C-5
~121.0Pyridine C-3
~79.5-C (CH₃)₃
~45.0-CH₂ -NH
28.3-C(CH₃ )₃
~21.0Pyridine -CH₃

Table 3: Reported ¹H and ¹³C NMR Data for tert-butyl (pyridin-2-ylmethyl)carbamate [1]

SpectrumChemical Shifts (δ, ppm)
¹H NMR 8.52 (d, J = 4.0 Hz, 1H), 7.66 (td, J = 7.7, 1.8 Hz, 1H), 7.27 (d, J = 7.8 Hz, 1H), 7.19 (dd, J = 7.5, 4.9 Hz, 1H), 5.60 (br s, 1H), 4.45 (d, J = 5.9 Hz, 2H), 1.46 (s, 9H).
¹³C NMR 157.8, 156.0, 149.0, 136.7, 122.1, 121.6, 79.3, 45.7, 28.4.
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺ 222.14
[M+H]⁺ 223.14
[M+Na]⁺ 245.12
[M-Boc+H]⁺ 123.09
[M-tBu+H]⁺ 167.08

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Hydrogenation Hydrogenation of 2-cyano-4-methylpyridine Start->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Concentration1 Solvent Removal Filtration->Concentration1 Boc_Protection N-Boc Protection Concentration1->Boc_Protection Workup Aqueous Workup Boc_Protection->Workup Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product NMR ¹H and ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

Workflow for the synthesis and characterization of the target compound.

References

Spectroscopic and Synthetic Profile of 2-(N-Boc-aminomethyl)-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the N-Boc protected aminopyridine derivative, 2-(N-Boc-aminomethyl)-4-methylpyridine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic data based on analogous compounds and outlines a detailed, robust experimental protocol for its synthesis and characterization. Furthermore, this guide explores the potential biological significance of this compound class, particularly in the context of enzyme inhibition, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

N-Boc protected amines are crucial intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions. The 2-(aminomethyl)-4-methylpyridine scaffold is of significant interest due to the biological activities exhibited by its derivatives, including the inhibition of nitric oxide synthase (NOS) and protein tyrosine phosphatase SHP2. This guide focuses on the synthesis and predicted spectroscopic characteristics of this compound, providing a foundational dataset for its use in further research and development.

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process commencing from 2-amino-4-methylpyridine. The first step involves the conversion of the amino group to an aminomethyl group, followed by the protection of the resulting primary amine with a Boc group.

Synthesis of 2-(Aminomethyl)-4-methylpyridine (Precursor)

A plausible synthetic route to the precursor, 2-(aminomethyl)-4-methylpyridine, involves the reduction of 2-cyano-4-methylpyridine.

Experimental Protocol:

  • To a solution of 2-cyano-4-methylpyridine in a suitable solvent such as methanol saturated with ammonia, add a hydrogenation catalyst (e.g., Raney Nickel).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)-4-methylpyridine.

  • Purify the crude product by a suitable method, such as distillation or column chromatography.

N-Boc Protection of 2-(Aminomethyl)-4-methylpyridine

The protection of the primary amine of 2-(aminomethyl)-4-methylpyridine can be achieved using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

  • Dissolve 2-(aminomethyl)-4-methylpyridine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product, this compound, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3d1HH-6 (pyridine)
~7.0s1HH-3 (pyridine)
~6.9d1HH-5 (pyridine)
~5.5br s1HNH
~4.4d2HCH₂
~2.3s3HCH₃ (pyridine)
~1.5s9HC(CH₃)₃

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. d = doublet, s = singlet, br s = broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~158C=O (Boc)
~156C-2 (pyridine)
~148C-6 (pyridine)
~147C-4 (pyridine)
~122C-5 (pyridine)
~121C-3 (pyridine)
~80C (CH₃)₃ (Boc)
~45C H₂
~28C(C H₃)₃ (Boc)
~21C H₃ (pyridine)

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch
~3050WeakAromatic C-H stretch
~2970, 2930Medium-StrongAliphatic C-H stretch
~1700StrongC=O stretch (urethane)
~1600, 1480Medium-StrongPyridine ring C=C and C=N stretches
~1520StrongN-H bend and C-N stretch
~1160StrongC-O stretch (urethane)
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zIon
222[M]⁺
166[M - C₄H₈]⁺
122[M - C₅H₈O₂]⁺
107[C₇H₉N]⁺
57[C₄H₉]⁺

M = Molecular Ion. Fragmentation pattern is predicted based on typical cleavage of Boc-protected amines.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the core structure of 2-amino-4-methylpyridine and its derivatives has been shown to exhibit significant biological activity.

Inhibition of Nitric Oxide Synthase (NOS)

Derivatives of 2-amino-4-methylpyridine are known to be potent inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule. Dysregulation of NO production is implicated in various pathological conditions, including inflammation and neurodegenerative diseases. The 2-aminopyridine moiety is a critical pharmacophore for binding to the active site of NOS. The introduction of the N-Boc-aminomethyl group at the 2-position could modulate the inhibitory activity and selectivity towards different NOS isoforms (nNOS, eNOS, and iNOS).

Below is a simplified representation of the general synthesis workflow.

G cluster_synthesis Synthesis Workflow 2-Cyano-4-methylpyridine 2-Cyano-4-methylpyridine 2-(Aminomethyl)-4-methylpyridine 2-(Aminomethyl)-4-methylpyridine 2-Cyano-4-methylpyridine->2-(Aminomethyl)-4-methylpyridine Reduction (e.g., H₂, Ra-Ni) This compound This compound 2-(Aminomethyl)-4-methylpyridine->this compound N-Boc Protection ((Boc)₂O, Base)

Caption: Synthetic route to this compound.

Inhibition of SHP2 Phosphatase

Recent studies have identified pyridine derivatives as inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in multiple signaling pathways that regulate cell growth, differentiation, and survival.[1] Overactivation of SHP2 is linked to various cancers. The 2-(aminomethyl)pyridine scaffold could serve as a valuable starting point for the design of novel SHP2 inhibitors.

The logical relationship for its potential application in drug discovery is outlined below.

G cluster_application Drug Discovery Application Target_Molecule 2-(N-Boc-aminomethyl)- 4-methylpyridine Precursor Bioactive Scaffold Target_Molecule->Precursor Serves as Target_Enzyme Enzyme Target (e.g., NOS, SHP2) Precursor->Target_Enzyme Inhibits Therapeutic_Area Therapeutic Application (e.g., Inflammation, Cancer) Target_Enzyme->Therapeutic_Area Implicated in

Caption: Potential drug discovery pathway for the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of this compound. The provided experimental protocols offer a clear pathway for its synthesis and purification. The predicted spectroscopic data serves as a valuable reference for characterization. Furthermore, the exploration of the potential biological activities of this compound class highlights its relevance in the development of novel therapeutic agents, particularly as an enzyme inhibitor. This document is intended to facilitate further research into this promising chemical entity and its derivatives.

References

An In-depth Technical Guide to 2-(N-Boc-aminomethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(N-Boc-aminomethyl)-4-methylpyridine, also known as tert-butyl ((4-methylpyridin-2-yl)methyl)carbamate. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as a protected form of 2-(aminomethyl)-4-methylpyridine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions on other parts of the molecule while masking the highly nucleophilic primary amine. This document details its physicochemical properties, provides robust experimental protocols for its synthesis and deprotection, and discusses its applications in drug discovery.

Chemical Properties and Identification

This compound is a solid at room temperature. The Boc-protecting group significantly increases its lipophilicity compared to the parent amine, enhancing its solubility in common organic solvents. While specific experimental data for this exact compound is not widely published, the properties can be reliably inferred from its constituent parts and closely related analogs.

Physicochemical Data

The quantitative properties of this compound and its corresponding parent amine, 2-amino-4-methylpyridine, are summarized below for comparison.

PropertyThis compound (tert-butyl ((4-methylpyridin-2-yl)methyl)carbamate)2-Amino-4-methylpyridine (Parent Amine)[1][2]
IUPAC Name tert-butyl ((4-methylpyridin-2-yl)methyl)carbamate4-methylpyridin-2-amine[2]
Molecular Formula C₁₂H₁₈N₂O₂C₆H₈N₂[1][2]
Molecular Weight 238.29 g/mol 108.14 g/mol [1][2]
Appearance White to off-white solid (inferred)Solid[1]
Melting Point Not available96-99 °C[1]
Boiling Point Not available230 °C[1]
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol (inferred)Soluble in water, alcohol, diethyl ether[1]
CAS Number Not available in searched documents695-34-1[1][2]
Spectral Data

While specific spectra for the title compound are not available, the expected signals are described based on analogous structures.

  • ¹H NMR: Expected proton NMR signals include a singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm), a singlet for the methyl group on the pyridine ring (~2.2-2.4 ppm), a doublet for the methylene (-CH₂-) protons (~4.3-4.5 ppm), a broad singlet for the carbamate N-H proton, and signals corresponding to the three aromatic protons on the pyridine ring.

  • ¹³C NMR: Expected signals include those for the quaternary and methyl carbons of the Boc group, the methyl carbon on the pyridine ring, the methylene carbon, and the carbons of the pyridine ring, including the carbamate carbonyl carbon (~155 ppm).

  • IR Spectroscopy: Key infrared absorption bands would include N-H stretching for the carbamate (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretching for the carbamate carbonyl (~1680-1700 cm⁻¹), and C-N and C-O stretching bands.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent deprotection of this compound.

Synthesis via Boc-Protection

The most common method for synthesizing the title compound is the N-protection of 2-(aminomethyl)-4-methylpyridine using di-tert-butyl dicarbonate (Boc₂O).[3][4] The reaction proceeds via nucleophilic attack of the primary amine on the Boc anhydride, forming a stable, acid-labile carbamate.[3]

Reaction Scheme: 2-(aminomethyl)-4-methylpyridine + (Boc)₂O → this compound

Materials:

  • 2-(aminomethyl)-4-methylpyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol: [3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)-4-methylpyridine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature until all solids are dissolved.

  • Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.

  • Stirring: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Extract the resulting aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water (2 x volume) and then with brine (1 x volume).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product. Further purification can be achieved via column chromatography on silica gel if necessary.

G Diagram 1: General Workflow for Boc Protection cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve Amine & Base in Solvent (e.g., THF/H₂O) cool Cool to 0°C dissolve->cool add_boc Add (Boc)₂O cool->add_boc stir Stir (0°C to RT) add_boc->stir monitor Monitor by TLC stir->monitor quench Evaporate THF monitor->quench extract Extract with DCM quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (Na₂SO₄ / MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: General Experimental Workflow for Boc Protection.

Deprotection of the Boc Group

The Boc group is reliably removed under acidic conditions.[4][5] The most common reagent is trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (DCM).[3]

Reaction Scheme: this compound + Acid → 2-(aminomethyl)-4-methylpyridine (as salt)

Materials:

  • N-Boc protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Protocol (using TFA): [3]

  • Setup: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (5-10 equiv, or as a 25-50% v/v solution in DCM) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in water and carefully add a saturated solution of NaHCO₃ or another base until the pH is > 8.

  • Extraction: Extract the free amine with an organic solvent like ethyl acetate or DCM. Dry the organic layer and concentrate to yield the deprotected amine. Alternatively, for purification, the product can be precipitated from the reaction mixture as a salt by adding cold diethyl ether.

G Diagram 2: Workflow for Acidic Boc Deprotection cluster_reaction Reaction cluster_isolation Isolation dissolve Dissolve Boc-Amine in DCM add_acid Add Acid (e.g., TFA) dissolve->add_acid stir Stir at RT (1-3h) add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate Salt (add Ether) concentrate->precipitate Path A (Isolate Salt) neutralize Neutralize (aq. NaHCO₃) concentrate->neutralize Path B (Isolate Free Amine) extract Extract Free Amine neutralize->extract

Caption: General Workflow for Acidic Boc Deprotection.

Reactivity and Applications

Chemical Reactivity and Stability

The defining feature of the Boc group is its stability under a wide range of conditions and its lability under specific acidic conditions.[4]

  • Stability: The Boc group is generally stable towards heat, catalytic hydrogenation, and a variety of basic and nucleophilic conditions.[5] This orthogonality makes it highly valuable in multi-step syntheses.

  • Acid Lability: The tert-butyl carbamate is readily cleaved by strong acids like TFA or HCl.[4][5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton.

  • Reactivity of the Protected Compound: With the primary amine masked, the reactivity of this compound is dominated by the pyridine ring. The ring can undergo electrophilic substitution, although it is generally deactivated towards this. The pyridine nitrogen remains basic and can be protonated or alkylated. The N-H proton of the carbamate itself can be deprotonated by strong bases and subsequently alkylated.[6]

Applications in Drug Discovery and Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs.[7] Compounds like this compound serve as key intermediates for introducing this motif into larger, more complex molecules.

  • Synthetic Building Block: Its primary application is as a protected building block. It allows for the selective functionalization of other parts of a molecule without interference from the aminomethyl group. Once other synthetic steps are complete, the amine can be deprotected to reveal a nucleophilic handle for further modification, such as acylation, alkylation, or reductive amination.[8]

  • Scaffold for Library Synthesis: This intermediate is ideal for generating libraries of compounds for high-throughput screening. The pyridine ring can be modified (e.g., via cross-coupling reactions if a halide is present) while the amine is protected. Subsequent deprotection and reaction of the amine with a diverse set of reagents (e.g., carboxylic acids, aldehydes) can rapidly produce a large number of analogs for structure-activity relationship (SAR) studies.

G Diagram 3: Role as a Protected Intermediate A Starting Material (e.g., Halogenated Pyridine) C Reaction at Pyridine Ring (e.g., Suzuki Coupling) A->C B 2-(N-Boc-aminomethyl) -4-methylpyridine (Protected Building Block) B->C D Coupled Intermediate (Amine still protected) C->D E Boc Deprotection (Acid) D->E F Deprotected Intermediate (Free Amine) E->F G Final Derivatization (e.g., Amide Formation) F->G H Final Target Molecule G->H

Caption: Logical flow of using the title compound in synthesis.

Safety and Handling

While specific toxicity data for this compound is not available, standard laboratory precautions should be taken. The parent amine, 2-amino-4-methylpyridine, is classified as toxic if swallowed.[2]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

  • Hazards: May cause skin, eye, and respiratory irritation. The hazards associated with the reagents used in its synthesis and deprotection (e.g., TEA, TFA) should also be fully considered.

This document is intended for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting.

References

Technical Guide: N-Boc-2-aminomethylpyridine (CAS 134807-28-6) - Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Boc-2-aminomethylpyridine (CAS 134807-28-6), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details a standard synthesis protocol, summarizes its physicochemical properties, and discusses the toxicological relevance of the carbamate moiety, including its mechanism of action as a cholinesterase inhibitor. Experimental procedures for synthesis and characterization are provided to support practical application in a research and development setting.

Introduction

N-Boc-2-aminomethylpyridine, also known as tert-butyl (pyridin-2-ylmethyl)carbamate, is a derivative of 2-aminomethylpyridine where the primary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in multi-step syntheses, preventing the nucleophilic amine from reacting prematurely while modifications are made to other parts of the molecule. Its structure, featuring a pyridine ring, makes it a valuable intermediate for introducing the 2-picolyl moiety into complex target molecules, particularly in the development of novel pharmaceutical agents.[2] The stability of the Boc group under various conditions, coupled with its straightforward removal under mild acidic conditions, makes N-Boc-2-aminomethylpyridine a versatile and widely used synthetic intermediate.[3]

Physicochemical and Spectroscopic Properties

The properties of N-Boc-2-aminomethylpyridine are well-documented, making it a reliable reagent in synthesis planning. Quantitative data are summarized in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 134807-28-6[1][4]
Molecular Formula C₁₁H₁₆N₂O₂[1][5][4]
Molecular Weight 208.26 g/mol [1][5][4]
Density 1.0699 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5020[1]
Boiling Point 130 °C at 0.5 mmHg
Flash Point > 110 °C (> 230 °F) - closed cup[1]
Appearance Colorless to slightly yellow liquid[6]
Solubility Soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane.[7][8]
Table 2: Computed Properties and Identifiers
IdentifierValueReference(s)
IUPAC Name tert-butyl N-(pyridin-2-ylmethyl)carbamate[5]
InChI Key RKVWMMAKYQABGS-UHFFFAOYSA-N[1][5]
SMILES CC(C)(C)OC(=O)NCc1ccccn1[1]
XLogP3 1.4[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 4[5]

Synthesis and Experimental Protocols

The most common and straightforward synthesis of N-Boc-2-aminomethylpyridine involves the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.

Synthesis Workflow

The synthesis is a one-step protection reaction. The workflow is designed to ensure the selective acylation of the primary amine.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 2-Aminomethylpyridine C Dissolve in Solvent (e.g., Dichloromethane) A->C B Di-tert-butyl dicarbonate (Boc)₂O B->C D Stir at Room Temperature C->D Reaction E Aqueous Wash D->E Quench F Dry Organic Layer E->F G Solvent Evaporation F->G H Column Chromatography (Optional) G->H I N-Boc-2-aminomethylpyridine G->I H->I If needed

Caption: General workflow for the synthesis of N-Boc-2-aminomethylpyridine.
Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the N-tert-butoxycarbonylation of 2-aminomethylpyridine.

Materials:

  • 2-Aminomethylpyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-aminomethylpyridine (1.0 equiv) in anhydrous dichloromethane.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Experimental Protocol: Characterization

The identity and purity of the synthesized N-Boc-2-aminomethylpyridine can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expect signals corresponding to the Boc group (a singlet around 1.4-1.5 ppm, 9H), the methylene protons (-CH₂-) adjacent to the amine (a doublet around 4.5 ppm, 2H), and the aromatic protons of the pyridine ring (multiplets between 7.0 and 8.5 ppm, 4H).

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the presence of all 11 carbon atoms, including the characteristic carbonyl of the Boc group (~156 ppm) and the quaternary and CH carbons of the Boc group (~80 ppm and ~28 ppm, respectively).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Use Electrospray Ionization (ESI) in positive ion mode. The expected molecular ion peak [M+H]⁺ would be at m/z 209.13.

Biological Activity and Signaling Pathways

While N-Boc-2-aminomethylpyridine is primarily a synthetic intermediate, the carbamate functional group is a well-known pharmacophore present in numerous biologically active compounds. The most prominent mechanism of action for many simple carbamates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

General Mechanism of Acetylcholinesterase Inhibition by Carbamates

Carbamates act as "pseudo-irreversible" or slowly reversible inhibitors of AChE.[1][9] The inhibition process involves the carbamoylation of a critical serine residue within the enzyme's active site. This prevents the enzyme from hydrolyzing its natural substrate, acetylcholine (ACh), leading to an accumulation of ACh at the synapse and subsequent overstimulation of cholinergic receptors.[10]

The process can be described in two main steps:

  • Binding and Carbamoylation: The carbamate inhibitor binds to the AChE active site. The serine hydroxyl group performs a nucleophilic attack on the carbamate's carbonyl carbon. This forms a transient tetrahedral intermediate, which then resolves to release the alcohol portion of the carbamate and leaves a carbamoylated, inactive enzyme.[11]

  • Slow Decarbamoylation (Hydrolysis): The carbamoyl-enzyme complex is much more stable than the acetyl-enzyme complex formed with acetylcholine. It undergoes hydrolysis very slowly, regenerating the active enzyme over a period ranging from minutes to hours.[10] This slow regeneration is why the inhibition is considered pseudo-irreversible.

G cluster_normal Normal Cholinergic Transmission cluster_inhibition Carbamate Inhibition Pathway AChE_active Active AChE Serine-OH Products Choline + Acetate AChE_active->Products Hydrolysis Carbamate Carbamate Inhibitor R-O-C(=O)-NR'₂ AChE_carbamoylated Carbamoylated AChE (Inactive) Serine-O-C(=O)-NR'₂ AChE_active->AChE_carbamoylated Carbamoylation ACh Acetylcholine (ACh) ACh->AChE_active Binds Synapse Synaptic Cleft Products->Synapse Cleared Carbamate->AChE_active Binds & Reacts AChE_regenerated Active AChE Serine-OH AChE_carbamoylated->AChE_regenerated Slow Hydrolysis (Decarbamoylation)

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamates.
Role in Drug Development

N-Boc-2-aminomethylpyridine serves as a crucial precursor in the synthesis of more complex molecules with therapeutic potential. After its incorporation into a larger scaffold, the Boc group is typically removed to free the primary amine, which can then be used for further functionalization, such as forming amides, secondary amines, or other key pharmacophoric groups.[2] Derivatives of aminopyridines are explored as inhibitors for various biological targets, including enzymes like dipeptidyl peptidase-4 (DPP-4) and as antifungal or antiprotozoal agents.[2]

Safety and Handling

N-Boc-2-aminomethylpyridine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Use of chemical safety goggles, gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Boc-2-aminomethylpyridine (CAS 134807-28-6) is an indispensable building block for organic and medicinal chemists. Its well-defined properties and straightforward synthesis make it a reliable component in complex synthetic routes. While the compound itself is not marketed for direct biological activity, the carbamate moiety it contains is associated with a significant toxicological profile, primarily through the inhibition of acetylcholinesterase. Understanding the synthesis, properties, and potential biological implications of this intermediate is crucial for its effective and safe application in drug discovery and development.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(N-Boc-aminomethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the key physicochemical properties of 2-(N-Boc-aminomethyl)-4-methylpyridine, a compound of interest in synthetic and medicinal chemistry. The data presented is essential for its application in experimental design, reaction optimization, and as a building block in the development of novel pharmaceutical agents.

Core Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for accurate stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValueReference
Molecular Formula C12H18N2O2[1]
Molecular Weight 222.28 g/mol [1]

Chemical Structure and Identification

The structure of this compound incorporates a 4-methylpyridine core, an aminomethyl linker, and a tert-butyloxycarbonyl (Boc) protecting group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Synonyms:

  • N-Boc-1-(4-methyl-2-pyridyl)methanamine[1]

  • tert-butyl N-[(4-methyl-2-pyridyl)methyl]carbamate[1]

  • tert-Butyl ((4-Methylpyridin-2-yl)Methyl)carbamate[1]

  • Carbamic acid, N-[(4-methyl-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester[1]

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship of the components that constitute the this compound molecule, providing a clear visual breakdown of its structural composition.

This compound This compound Pyridine Core Pyridine Core This compound->Pyridine Core Aminomethyl Linker Aminomethyl Linker This compound->Aminomethyl Linker Boc Protecting Group Boc Protecting Group This compound->Boc Protecting Group 4-Methyl Group 4-Methyl Group Pyridine Core->4-Methyl Group Amino Group Amino Group Aminomethyl Linker->Amino Group Methylene Group Methylene Group Aminomethyl Linker->Methylene Group tert-Butoxycarbonyl Group tert-Butoxycarbonyl Group Boc Protecting Group->tert-Butoxycarbonyl Group

Molecular Component Hierarchy

References

An In-depth Technical Guide to the Solubility of 2-Amino-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-amino-4-methylpyridine and its derivatives, compounds of significant interest in medicinal chemistry, particularly as inhibitors of nitric oxide synthase (NOS). Understanding the solubility of these compounds is critical for their successful development as therapeutic agents, impacting everything from initial screening to formulation and bioavailability.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a key determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle, leading to low efficacy and challenging formulations. The solubility of 2-amino-4-methylpyridine derivatives is influenced by their molecular structure, including the presence of the basic amino group and pyridine nitrogen, the lipophilicity of substituents, and their crystal lattice energy.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for 2-amino-4-methylpyridine and a selection of its derivatives. While comprehensive comparative data is sparse in the public domain, this compilation provides valuable insights into the solubility profiles of this class of compounds.

Table 1: Solubility of 2-Amino-4-methylpyridine

SolventSolubilityConditions
Water41 mg/mL20°C
WaterFreely soluble-
Dimethylformamide (DMF)Freely soluble-
Lower AlcoholsFreely soluble-
Coal Tar BasesFreely soluble-
Aliphatic HydrocarbonsSlightly soluble-
Petroleum EtherSlightly soluble-
ChloroformSoluble-
Ethyl AcetateSoluble-

Table 2: Solubility of 2-Amino-4-methylpyridine Derivatives

DerivativeSolventSolubilityConditions
2-Amino-4-(trifluoromethyl)pyridineWaterLow solubility-
Ethanol, DichloromethaneSoluble-
4-Amino-2,6-dimethylpyridineWaterSlightly soluble-
2-Amino-5-fluoropyridineMethanolSoluble-
2-Amino-4-fluoropyridine10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 2.5 mg/mL-
DMSO100 mg/mL-
2-Amino-4-chloro-6-methylpyrimidine*Acetic AcidSoluble (50 mg/mL)-

*Note: This is a pyrimidine derivative, included for structural comparison.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount in pharmaceutical research. The shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.

Detailed Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Objective: To determine the thermodynamic (equilibrium) solubility of a 2-amino-4-methylpyridine derivative in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).

2. Materials:

  • Test compound (crystalline solid)

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw a clear aliquot of the supernatant using a pipette. For further certainty, the supernatant can be filtered through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of the test compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated sample solution by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the test compound in the saturated sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

Visualization of Core Concepts

Diagrams created using Graphviz provide a clear visual representation of key pathways and workflows relevant to the study of 2-amino-4-methylpyridine derivatives.

G cluster_NOS_Pathway Inhibition of Nitric Oxide Synthase (NOS) Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (e.g., iNOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis Cellular_Response Downstream Cellular Responses (e.g., Inflammation, Vasodilation) NO_Citrulline->Cellular_Response Derivative 2-Amino-4-methylpyridine Derivative Derivative->NOS Competitive Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NOS Induces Expression

Inhibition of the Nitric Oxide Synthase (NOS) Signaling Pathway.

G cluster_Workflow Experimental Workflow for Thermodynamic Solubility Determination Start Start Add_Excess Add excess solid compound to solvent in a sealed vial Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-48h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., by HPLC) Separate->Analyze Calculate Calculate solubility from calibration curve Analyze->Calculate Calibrate Prepare and analyze standard solutions Calibrate->Calculate End End Calculate->End

Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of 2-amino-4-methylpyridine and its derivatives is a critical parameter for their advancement as potential drug candidates. While the parent compound exhibits good solubility in polar solvents, the solubility of its derivatives can vary significantly depending on the nature and position of substituents. This guide provides a foundational understanding of the solubility characteristics of this important class of compounds, along with standardized protocols for their measurement. The provided visualizations of the NOS inhibitory pathway and the experimental workflow for solubility determination offer a clear and concise summary for researchers in the field. Further systematic studies on the quantitative solubility of a wider range of 2-amino-4-methylpyridine derivatives are warranted to build a more comprehensive structure-solubility relationship and guide the rational design of future drug candidates.

The Discovery and Development of 2-Aminopyridine-Based iNOS Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1] While NO is a crucial signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.[2] Consequently, the selective inhibition of iNOS over its constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), has emerged as a promising therapeutic strategy.[2] The 2-aminopyridine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective iNOS inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 2-aminopyridine-based iNOS inhibitors.

iNOS Signaling Pathway

The expression of iNOS is tightly regulated at the transcriptional level. In response to inflammatory stimuli like LPS, a signaling cascade is initiated, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB).[1][3] This pathway involves the activation of Toll-like receptor 4 (TLR4) by LPS, which in turn triggers a series of downstream signaling events involving adaptor proteins like MyD88 and kinases such as IκB kinase (IKK).[3] Activated NF-κB then translocates to the nucleus and binds to the promoter region of the NOS2 gene, inducing the transcription and subsequent translation of the iNOS enzyme.[3][4]

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK Activation IκB IκB IKK->IκB Phosphorylation & Degradation NFκB_inactive NF-κB (inactive) IκB->NFκB_inactive Inhibition NFκB_active NF-κB (active) NFκB_inactive->NFκB_active Release NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocation iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Catalysis Arginine L-Arginine Arginine->iNOS_protein iNOS_gene iNOS Gene Transcription NFκB_nucleus->iNOS_gene Induction iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_mRNA->iNOS_protein Translation

Caption: LPS-induced iNOS expression signaling pathway.

Structure-Activity Relationships and Lead Optimization

The 2-aminopyridine core serves as a bioisostere for the guanidinium group of L-arginine, the natural substrate for NOS enzymes. This allows it to anchor in the active site through hydrogen bonding interactions with a key glutamate residue (Glu371 in human iNOS).[5] Structure-activity relationship (SAR) studies have revealed that substitution at the 4- and 6-positions of the pyridine ring can significantly enhance both potency and selectivity for iNOS.

CompoundR1 (Position 4)R2 (Position 6)iNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)Selectivity (iNOS vs eNOS)Selectivity (iNOS vs nNOS)
2-aminopyridineHH>1000>1000>1000--
2-amino-4-methylpyridineCH3H401001002.52.5
Compound 2 CH3n-propyl28>1000>1000>35>35
Compound 9 CH32-fluoropropyl193>5000>2000>26>10
Compound 18 CH33-fluoropropyl193~5790~1930~30~10
Compound 20 CH34-fluorobutyl193>5000>2000>26>10

Data compiled from multiple sources. Absolute IC50 values may vary between assays.

Experimental Protocols

Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogues

A general synthetic route to 6-substituted 2-amino-4-methylpyridine analogues involves the initial protection of the 2-amino group, followed by lithiation at the 6-position and subsequent reaction with an appropriate electrophile. The protecting group is then removed to yield the final product.

Synthesis_Workflow Start 2-Amino-4-methylpyridine Protect Protect Amino Group (e.g., with 2,5-hexanedione) Start->Protect Lithiation Lithiation at C6 (n-BuLi) Protect->Lithiation Electrophile Reaction with Electrophile (e.g., Alkyl halide) Lithiation->Electrophile Deprotect Deprotection (Hydroxylamine hydrochloride) Electrophile->Deprotect FinalProduct 6-Substituted-2-amino- 4-methylpyridine Deprotect->FinalProduct

Caption: General workflow for the synthesis of 6-substituted 2-aminopyridines.

Detailed Protocol for the Synthesis of 6-(Alkyl)-4-methylpyridin-2-amine:

  • Protection: To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., toluene), add 2,5-hexanedione and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Reflux the mixture with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the protected 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine.

  • Lithiation and Alkylation: The protected pyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a specified time to allow for complete lithiation at the 6-position. The desired alkyl halide electrophile is then added, and the reaction is allowed to warm to room temperature.

  • Deprotection: The crude product from the previous step is dissolved in a mixture of ethanol and water containing hydroxylamine hydrochloride. The solution is heated to reflux until the deprotection is complete, as monitored by TLC.

  • Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography on silica gel.

In Vitro iNOS Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against iNOS is typically determined using a recombinant enzyme assay that measures the conversion of L-arginine to L-citrulline.

Protocol:

  • Enzyme and Reagents: Recombinant human iNOS, L-[¹⁴C]arginine, NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4), and calmodulin are required.

  • Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing the necessary cofactors is prepared.

  • Inhibitor Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • In a microtiter plate, the assay buffer, recombinant iNOS enzyme, and the test inhibitor at various concentrations are pre-incubated for a short period.

    • The reaction is initiated by the addition of L-[¹⁴C]arginine.

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37 °C.

    • The reaction is terminated by adding a stop solution (e.g., a solution containing EDTA).

  • Detection: The amount of L-[¹⁴C]citrulline produced is quantified using a scintillation counter after separation from unreacted L-[¹⁴C]arginine using cation exchange resin.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

In Vivo Evaluation in an LPS-Induced Inflammation Model

The in vivo efficacy of iNOS inhibitors is often assessed in a mouse model of LPS-induced systemic inflammation.

Protocol:

  • Animal Model: Male BALB/c mice are typically used.

  • LPS Administration: A solution of LPS from E. coli is administered to the mice via intraperitoneal (i.p.) injection to induce a systemic inflammatory response and iNOS expression.

  • Inhibitor Administration: The test compound is administered to the mice (e.g., via i.p. or oral route) at a specified time before or after the LPS challenge.

  • Sample Collection: At a predetermined time point after LPS administration, blood samples are collected to measure plasma nitrate/nitrite levels (stable metabolites of NO). Tissues of interest (e.g., lung, liver) can also be harvested for analysis of iNOS expression by Western blot or immunohistochemistry.

  • NO Metabolite Measurement: Plasma nitrate and nitrite concentrations are measured using the Griess assay, which involves the colorimetric detection of nitrite after the enzymatic reduction of nitrate.

  • Data Analysis: The reduction in plasma nitrate/nitrite levels in the inhibitor-treated group compared to the LPS-only control group is calculated to determine the in vivo inhibitory efficacy.

Conclusion and Future Directions

The 2-aminopyridine scaffold has proven to be a versatile and effective platform for the design of potent and selective iNOS inhibitors. Through systematic SAR studies and lead optimization, compounds with excellent in vitro and in vivo activity have been identified. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel 2-aminopyridine-based iNOS inhibitors. Future research in this area may focus on further improving the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance selectivity, and evaluating their therapeutic potential in a wider range of inflammatory disease models. The continued development of highly selective iNOS inhibitors holds significant promise for the treatment of various debilitating inflammatory conditions.

References

The Genesis of a Scaffold: Initial Studies on 4-Methylpyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its simple substituted derivatives, 4-methylpyridine (γ-picoline) has served as a crucial starting material and structural motif in the early exploration of novel bioactive compounds. This technical guide delves into the initial studies that established 4-methylpyridine derivatives as a valuable area of investigation in drug discovery, with a primary focus on the seminal work leading to the development of the antitubercular drug, isoniazid.

From Simple Precursor to Potent Drug: The Emergence of Isoniazid

One of the most significant early successes in the medicinal chemistry of 4-methylpyridine derivatives was the synthesis and discovery of the potent antitubercular activity of isoniazid (isonicotinic acid hydrazide). This discovery marked a pivotal moment in the fight against tuberculosis.

Synthetic Pathways to Isoniazid

The initial synthesis of isoniazid leveraged 4-methylpyridine as a readily available starting material. Two primary methods were established for its preparation.

Method 1: Oxidation of 4-Methylpyridine and Subsequent Hydrazinolysis

This common laboratory and industrial synthesis involves a two-step process:

  • Oxidation: 4-methylpyridine is oxidized to isonicotinic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄), is typically used.

  • Esterification and Hydrazinolysis: The resulting isonicotinic acid is first converted to its ethyl ester, which then reacts with hydrazine hydrate to yield isoniazid.[1]

A variation of this method involves the direct reaction of isonicotinic acid with hydrazine, which requires higher temperatures.[2]

Method 2: Ammoxidation of 4-Methylpyridine

Another route involves the ammoxidation of 4-methylpyridine to form 4-cyanopyridine.[3] The cyano group is then hydrolyzed to an amide (isonicotinamide), which subsequently reacts with hydrazine to produce isoniazid.[3]

Experimental Protocols

Synthesis of Isoniazid from 4-Methylpyridine (Illustrative Protocol based on established methods)

  • Step 1: Oxidation of 4-Methylpyridine to Isonicotinic Acid. To a solution of 4-methylpyridine in water, potassium permanganate is added portion-wise while maintaining the temperature. The mixture is then heated under reflux until the purple color of the permanganate disappears. The reaction mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate isonicotinic acid, which is then collected by filtration and dried.

  • Step 2: Synthesis of Isoniazid from Isonicotinic Acid. Isonicotinic acid is refluxed with an excess of hydrazine hydrate. After the reaction is complete, the excess hydrazine hydrate is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to yield pure isoniazid.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The in vitro antitubercular activity of 4-methylpyridine derivatives like isoniazid is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria.

  • Broth Dilution Method:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., distilled water for isoniazid).

    • Serial dilutions of the compound are made in 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

    • A standardized inoculum of M. tuberculosis H37Rv is added to each dilution.

    • The cultures are incubated at 37°C for several days to weeks.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.[4]

  • Microplate Alamar Blue Assay (MABA):

    • Similar to the broth dilution method, serial dilutions of the test compound are prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plate is incubated at 37°C.

    • After a sufficient incubation period (typically 5-7 days), Alamar Blue reagent is added to a drug-free control well.

    • Once the control well turns pink (indicating bacterial growth), Alamar Blue is added to all wells.

    • The plate is re-incubated, and the MIC is read as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).[5]

Quantitative Data on Antitubercular Activity

The initial studies on isoniazid and its analogs generated crucial quantitative data that established their potent activity against M. tuberculosis.

CompoundTarget StrainMIC (µg/mL)IC₅₀ (µM)Reference
IsoniazidM. tuberculosis H37Rv0.02 - 0.06-[6]
Isoniazid Analog 1M. tuberculosis H37Rv-3.2[3]
Isoniazid Analog 2M. tuberculosis H37Rv-1.5[3]
Isoniazid Analog 1FQ-R1 (MDR-MTB)3.2 µM-[3]
Isoniazid Analog 2FQ-R1 (MDR-MTB)3.3 µM-[3]
Isoniazid Analog 1INH-R1 (MDR-MTB)140 µM-[3]
Isoniazid Analog 2INH-R1 (MDR-MTB)170 µM-[3]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation within the mycobacterial cell.[7][8] This intricate mechanism of action has been a subject of extensive study and provides a clear example of a targeted therapeutic strategy.

The key steps in the mechanism of action of isoniazid are:

  • Uptake: Isoniazid enters the M. tuberculosis bacterium through passive diffusion.[8][9]

  • Activation: Inside the bacterium, isoniazid is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[7][8]

  • Radical Formation: KatG converts isoniazid into a reactive isonicotinoyl radical.[8][10]

  • Adduct Formation: This radical then reacts with NAD⁺ to form an isonicotinoyl-NAD adduct.[10][11]

  • Enzyme Inhibition: The isonicotinoyl-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA).[7][8]

  • Mycolic Acid Synthesis Inhibition: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[8] Mycolic acids are essential long-chain fatty acids that are major components of the mycobacterial cell wall.

  • Cell Death: The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[8]

Isoniazid_Mechanism INH_out Isoniazid (extracellular) INH_in Isoniazid (intracellular) INH_out->INH_in Passive Diffusion INH_radical Isonicotinoyl Radical INH_in->INH_radical Activation by KatG KatG (Catalase-Peroxidase) INH_NAD_adduct Isonicotinoyl-NAD Adduct INH_radical->INH_NAD_adduct NAD NAD+ NAD->INH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

References

Methodological & Application

Application Notes and Protocols: The Role of 2-(N-Boc-aminomethyl)-4-methylpyridine in the Development of Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to the pathophysiology of various inflammatory diseases, septic shock, and neurodegenerative disorders. Consequently, the development of potent and selective iNOS inhibitors is a significant area of interest in drug discovery. The 2-aminopyridine scaffold has emerged as a promising pharmacophore for iNOS inhibition. This document provides detailed application notes and protocols on the use of 2-(N-Boc-aminomethyl)-4-methylpyridine , a key synthetic intermediate, in the preparation of potent 2-aminopyridine-based iNOS inhibitors. While this intermediate itself is not typically the final active molecule, its strategic use allows for the systematic structural modification of the 2-aminopyridine core to optimize potency and selectivity.

Data Presentation: iNOS Inhibitory Activity of 2-Aminopyridine Derivatives

The following table summarizes the in vitro inhibitory activity of several 2-amino-4-methylpyridine derivatives against iNOS. These compounds can be synthesized utilizing the intermediate this compound.

Compound IDStructureTargetIC50 (nM)Selectivity vs. nNOSSelectivity vs. eNOSReference
1 2-amino-4-methylpyridineMurine iNOS6-6.9-fold (in vivo)[1]
2 2-amino-4,6-dimethylpyridineHuman iNOS28--[2]
3 Compound 9 from literatureMurine iNOS28--[3]

Note: Data for direct iNOS inhibition by this compound is not available in the literature, as it is primarily a protected synthetic intermediate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the iNOS signaling pathway and a general experimental workflow for the synthesis and evaluation of iNOS inhibitors derived from this compound.

iNOS_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor Cell_Membrane Signaling_Cascade Intracellular Signaling (NF-κB, MAPKs) Receptor->Signaling_Cascade iNOS_Gene iNOS Gene Transcription (in Nucleus) Signaling_Cascade->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein Synthesis iNOS_mRNA->iNOS_Protein L_Arginine L-Arginine NO_Production Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Production iNOS Inhibitor 2-Aminopyridine Inhibitor Inhibitor->NO_Production Inhibition

Caption: iNOS signaling pathway and point of inhibition.

Experimental_Workflow start Start: Synthesis Design synthesis1 Synthesis of 2-(aminomethyl)-4-methylpyridine start->synthesis1 synthesis2 N-Boc Protection: This compound synthesis1->synthesis2 synthesis3 Further Modification (e.g., substitution on pyridine ring) synthesis2->synthesis3 synthesis4 Boc Deprotection synthesis3->synthesis4 purification Purification and Characterization (NMR, MS) synthesis4->purification evaluation1 In Vitro iNOS Inhibition Assay (IC50) purification->evaluation1 evaluation2 Selectivity Assays (nNOS, eNOS) evaluation1->evaluation2 evaluation3 Cell-based Assays (NO production in macrophages) evaluation2->evaluation3 end End: Data Analysis evaluation3->end

Caption: Experimental workflow for inhibitor synthesis and evaluation.

Experimental Protocols

The following protocols provide a representative synthetic route to a 2-aminopyridine-based iNOS inhibitor, using this compound as a key intermediate.

Protocol 1: Synthesis of 2-(aminomethyl)-4-methylpyridine

This protocol describes the synthesis of the precursor to the Boc-protected intermediate.

Materials:

  • 2-Cyano-4-methylpyridine

  • Methanol (anhydrous)

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-cyano-4-methylpyridine in methanol containing ammonia.

  • Carefully add Raney Nickel catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(aminomethyl)-4-methylpyridine.

  • The crude product can be purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol details the protection of the aminomethyl group.

Materials:

  • 2-(aminomethyl)-4-methylpyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(aminomethyl)-4-methylpyridine in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine or DIPEA to the solution (approximately 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (approximately 1.1 equivalents) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: Synthesis of a 6-substituted-2-amino-4-methylpyridine iNOS Inhibitor

This protocol exemplifies the use of the Boc-protected intermediate to synthesize a more complex iNOS inhibitor, followed by deprotection.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., an alkyl halide such as 1-bromo-2-fluoroethane for the synthesis of fluorinated analogs)[3]

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure (Part A: Modification of the Pyridine Ring):

  • Protect the 2-amino group of a suitable starting pyridine (e.g., 2-amino-4-methylpyridine) with a removable group like 2,5-dimethylpyrrole.[3]

  • Dissolve the protected pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium to deprotonate the 6-position of the pyridine ring.

  • After stirring for a period at low temperature, add the desired electrophile (e.g., an alkyl halide) to introduce a substituent at the 6-position.

  • Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Procedure (Part B: Deprotection):

  • Dissolve the Boc-protected final compound in DCM.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a small amount of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the final product with an organic solvent, dry, and purify to yield the active iNOS inhibitor.

Protocol 4: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol describes a common method to evaluate the iNOS inhibitory activity of the synthesized compounds.

Materials:

  • Recombinant human or murine iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Calmodulin

  • Calcium chloride (CaCl₂)

  • HEPES buffer

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing HEPES, CaCl₂, calmodulin, BH₄, and NADPH.

  • In a 96-well plate, add the reaction buffer to each well.

  • Add various concentrations of the test compounds (or vehicle control, e.g., DMSO) to the wells.

  • Initiate the reaction by adding a mixture of L-arginine and the iNOS enzyme.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH with lactate dehydrogenase and pyruvate).

  • Determine the amount of nitrite (a stable oxidation product of NO) produced using the Griess Reagent.

  • Add Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add Griess Reagent Component B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Construct a dose-response curve and calculate the IC50 value for each compound.

Conclusion

This compound is a valuable synthetic intermediate that facilitates the development of potent and selective 2-aminopyridine-based iNOS inhibitors. The protocols outlined in this document provide a framework for the synthesis and evaluation of such compounds. By leveraging this intermediate, researchers can explore the structure-activity relationships of the 2-aminopyridine scaffold, ultimately contributing to the discovery of novel therapeutics for iNOS-mediated diseases.

References

Application Notes and Protocols for Cross-Coupling Reactions of 2-(N-Boc-aminomethyl)-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for utilizing 2-(N-Boc-aminomethyl)-4-methylpyridine derivatives in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science. The presence of the N-Boc protected aminomethyl group at the 2-position and the methyl group at the 4-position of the pyridine ring introduces specific electronic and steric factors that must be considered for successful cross-coupling.

The primary challenge in cross-coupling reactions with substrates bearing an aminomethyl group is the potential for the nitrogen's lone pair to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in lower yields and slower reaction rates.[1] A key strategy to mitigate this is the protection of the amine, for which the tert-butoxycarbonyl (Boc) group is a well-established and effective choice.[1] The Boc group sterically hinders the nitrogen atom, preventing its detrimental interaction with the palladium center.

This document outlines generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on a hypothetical halogenated derivative, such as 5-bromo-2-(N-Boc-aminomethyl)-4-methylpyridine. These protocols are based on established methodologies for structurally similar compounds and should be regarded as a starting point for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the 5-halo-2-(N-Boc-aminomethyl)-4-methylpyridine (1.0 equiv.), the arylboronic acid or boronate ester (1.2–1.5 equiv.), the base (2.0–3.0 equiv.), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring and monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table of Suzuki-Miyaura Reaction Conditions:
ParameterConditionNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pd(OAc)₂ is a common and effective choice.[3][4]
Ligand SPhos, XPhos, RuPhos (2-10 mol%)Bulky, electron-rich phosphine ligands are recommended to prevent catalyst inhibition by the amine.[1][3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can be critical and may require screening. K₂CO₃ is a good starting point.[3][4]
Solvent Toluene/H₂O, Dioxane/H₂O (typically 4:1)A mixture of an organic solvent and water is commonly used.[3]
Temperature 80–110 °CThe optimal temperature will depend on the specific substrates and catalyst system.
Reaction Time 12–24 hMonitor by TLC or LC-MS for completion.

Suzuki_Miyaura_Workflow reagents Combine aryl halide, boronic acid, base, Pd catalyst, and ligand in a Schlenk flask. inert Evacuate and backfill with inert gas (3x). reagents->inert solvent Add degassed solvent system. inert->solvent react Heat with vigorous stirring. Monitor by TLC/LC-MS. solvent->react workup Cool, dilute with organic solvent, wash with water and brine. react->workup purify Dry, concentrate, and purify by column chromatography. workup->purify product Isolated Product purify->product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction enables the synthesis of various arylamines from aryl halides. For this compound derivatives, this allows for the introduction of primary or secondary amines at a halogenated position.

General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Reagent Addition: Add the anhydrous solvent, followed by the 5-halo-2-(N-Boc-aminomethyl)-4-methylpyridine (1.0 equiv.) and the amine (1.2–1.5 equiv.).

  • Reaction: Seal the tube tightly and heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully open the tube and quench the reaction (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Table of Buchwald-Hartwig Amination Reaction Conditions:
ParameterConditionNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Both are commonly used and effective.[4]
Ligand Xantphos, BINAP, DPPF (1.5-10 mol%)The choice of ligand is crucial for successful C-N bond formation.[4][5]
Base NaOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential.
Temperature 80–110 °CHigher temperatures may be needed for less reactive aryl chlorides.
Reaction Time 12–24 hMonitor by TLC or LC-MS for completion.

Buchwald_Hartwig_Workflow reagents Combine Pd precursor, ligand, and base in a Schlenk tube. inert Evacuate and backfill with inert gas (3x). reagents->inert addition Add solvent, aryl halide, and amine. inert->addition react Seal and heat with stirring. Monitor by TLC/LC-MS. addition->react workup Cool, quench reaction, and extract with organic solvent. react->workup purify Wash, dry, concentrate, and purify by column chromatography. workup->purify product Isolated Product purify->product

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7] For this compound derivatives, this reaction is useful for synthesizing alkynyl-substituted pyridines.

General Reaction Scheme:
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a dry Schlenk flask, combine the 5-halo-2-(N-Boc-aminomethyl)-4-methylpyridine (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon). Repeat this cycle three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, the amine base, and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or gently heat as required. Monitor for completion by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table of Sonogashira Coupling Reaction Conditions:
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₂Cl₂ is a classic and reliable choice.
Copper(I) Co-catalyst CuI (3-10 mol%)Essential for the traditional Sonogashira reaction. Copper-free protocols exist but may require different ligands.
Base Et₃N, DIPEAThe base often serves as the solvent or co-solvent.
Solvent THF, DMF, TolueneAnhydrous and degassed conditions are crucial.
Temperature Room Temperature to 60 °CThe reaction is often run under mild temperature conditions.[7]
Reaction Time 4–18 hMonitor by TLC or LC-MS for completion.

Sonogashira_Workflow reagents Combine aryl halide, Pd catalyst, and CuI in a Schlenk flask. inert Evacuate and backfill with inert gas (3x). reagents->inert addition Add solvent, amine base, and terminal alkyne. inert->addition react Stir at RT or heat gently. Monitor by TLC/LC-MS. addition->react workup Dilute with organic solvent, wash with NH4Cl, water, and brine. react->workup purify Dry, concentrate, and purify by column chromatography. workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Boc Deprotection of 2-(N-Boc-aminomethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 2-(N-Boc-aminomethyl)-4-methylpyridine. The protocols outlined below utilize common acidic conditions, specifically trifluoroacetic acid (TFA) and hydrogen chloride (HCl), which are standard methodologies in organic synthesis and drug development for amine deprotection.

Introduction

The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. The deprotection of this compound to yield 2-(aminomethyl)-4-methylpyridine is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The choice of deprotection conditions can significantly impact the yield and purity of the final product. This application note provides a comparative overview of the most common and effective methods.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical experimental conditions and expected outcomes for the Boc deprotection of aminomethylpyridine derivatives based on established literature for structurally similar compounds. Please note that optimal conditions may vary depending on the specific batch and desired purity.

MethodReagent & ConcentrationSolventTemperatureTime (hours)Typical Yield (%)Purity (%)Notes
TFA 20-50% TFADichloromethane (DCM)0 °C to Room Temp.1 - 490-98>95Volatile reagents allow for easy removal during work-up.
HCl 4M HCl1,4-DioxaneRoom Temp.1 - 392-99>97Product precipitates as the hydrochloride salt, aiding in isolation.
HCl Saturated HClEthyl Acetate0 °C to Room Temp.2 - 688-95>95An alternative to dioxane, may require longer reaction times.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(aminomethyl)-4-methylpyridine.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Method 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol utilizes a commercially available solution of hydrogen chloride in 1,4-dioxane, which often results in the precipitation of the product as its hydrochloride salt.

Materials:

  • This compound

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask containing this compound (1.0 eq), add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature with stirring.

  • Stir the resulting mixture at room temperature for 1-3 hours. The hydrochloride salt of the product may precipitate out of the solution during this time.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Dry the product, 2-(aminomethyl)-4-methylpyridine dihydrochloride, under vacuum.

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow for the Boc deprotection of this compound.

G cluster_reaction Boc Deprotection Reaction start This compound reagent + Acid (TFA or HCl) start->reagent product 2-(aminomethyl)-4-methylpyridine (as free base or salt) reagent->product Deprotection byproducts + Isobutylene + CO2 product->byproducts

Caption: Chemical transformation for Boc deprotection.

G start Dissolve Boc-protected amine in solvent add_acid Add Acid (TFA or HCl) start->add_acid react Stir at appropriate temperature add_acid->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Work-up (Quench, Extract, Dry) monitor->workup isolate Isolate Product (Evaporation/ Precipitation) workup->isolate purify Purify (Optional) isolate->purify end Final Product purify->end

Caption: General experimental workflow for Boc deprotection.

Application of 2-Amino-4-Methylpyridine Analogues as PET Tracers for Imaging Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 2-amino-4-methylpyridine analogues as Positron Emission Tomography (PET) tracers. The primary application highlighted is the imaging of inducible nitric oxide synthase (iNOS), an enzyme upregulated in various inflammatory and pathological conditions. The information herein is collated from preclinical studies and is intended to guide researchers in the synthesis, evaluation, and application of these novel imaging agents.

Application Notes

2-amino-4-methylpyridine and its analogues have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms.[1] Specifically, 6-substituted derivatives of 2-amino-4-methylpyridine have shown improved potency and selectivity for the inducible isoform, iNOS.[1] This selectivity is crucial for developing targeted PET tracers, as non-selective inhibition of endothelial NOS (eNOS) can lead to cardiovascular side effects.[1]

The development of radiolabeled 2-amino-4-methylpyridine analogues, such as [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine ([18F]9), allows for the non-invasive in vivo visualization and quantification of iNOS expression.[1][2] This capability is of significant interest for studying the role of iNOS in various diseases, including neuroinflammation, cancer, and autoimmune disorders. PET imaging with these tracers can aid in early disease detection, monitoring disease progression, and evaluating the efficacy of anti-inflammatory therapies targeting the iNOS pathway.

The primary application discussed in these notes is the use of [18F]9 in a lipopolysaccharide (LPS)-induced model of systemic inflammation in mice, where iNOS is significantly upregulated in organs like the lungs.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for a series of 2-amino-4-methylpyridine analogues from preclinical studies.

Table 1: In Vitro iNOS Inhibitory Potency of 2-Amino-4-methylpyridine Analogues

CompoundStructureIC50 (nM) for iNOS
1 (2-amino-4-methylpyridine)Good Potency (non-selective)
2 6-substituted alkyl analog28
9 (6-(2-Fluoropropyl)-4-methylpyridin-2-amine)Potent
18 (6-(3-Fluoropropyl)-4-methylpyridin-2-amine)Potent
20 (6-(4-Fluorobutyl)-4-methylpyridin-2-amine)Potent

Data extracted from Zhou et al.[1]

Table 2: Radiosynthesis and Biodistribution of [18F]9

ParameterValue
Radiochemical Yield~10% (decay-corrected)
Radiochemical Purity>99%
Specific Activity80 ± 61 GBq/µmol (2.16 ± 1.66 Ci/µmol)
Total Synthesis Time120 min
Biodistribution in LPS-treated Mice (60 min p.i., %ID/g)
LungsIncreased uptake compared to control
BloodIncreased uptake compared to control
LiverIncreased uptake compared to control
KidneysIncreased uptake compared to control
BrainLow uptake

Data extracted from Zhou et al. and the NCBI PubChem entry for [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway leading to the induction of iNOS in macrophages upon stimulation with lipopolysaccharide (LPS). The 2-amino-4-methylpyridine analogue PET tracers act by inhibiting the enzymatic activity of the expressed iNOS.

iNOS_Signaling_Pathway iNOS Induction Pathway in Macrophages cluster_nucleus Nuclear Events LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein Translation (in cytoplasm) L_Arginine L-Arginine NO_Citrulline Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline Catalyzed by Tracer 2-Amino-4-methylpyridine Analogue (Tracer) Tracer->iNOS_Protein Inhibits

iNOS induction and inhibition pathway.

Experimental Protocols

Radiosynthesis of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine ([18F]9)

This protocol is adapted from the method described by Zhou et al.[1]

Workflow Diagram:

Radiosynthesis_Workflow Radiosynthesis Workflow for [18F]9 start Start f18_production [18F]Fluoride Production (Cyclotron) start->f18_production f18_trapping Trapping of [18F]F- on Anion Exchange Cartridge f18_production->f18_trapping elution Elution with K2CO3/Kryptofix 2.2.2 f18_trapping->elution drying Azeotropic Drying elution->drying labeling Nucleophilic Fluorination of Mesylate Precursor drying->labeling deprotection Acid Hydrolysis (Boc Deprotection) labeling->deprotection purification HPLC Purification deprotection->purification formulation Formulation in Saline for Injection purification->formulation qc Quality Control (RCY, RCP, SA) formulation->qc end End Product: [18F]9 Solution qc->end

Automated radiosynthesis workflow.

Materials:

  • [18F]Fluoride in [18O]H2O

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2.

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • N-BOC-protected mesylate precursor of 6-(2-hydroxypropyl)-4-methylpyridin-2-amine

  • Hydrochloric acid (HCl)

  • Sterile water for injection

  • Sterile saline for injection

  • Automated synthesis module

  • HPLC system with a semi-preparative column

  • Radiation detector and dose calibrator

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge.

    • Elute the trapped [18F]F- into the reaction vessel using a solution of Kryptofix 2.2.2. and K2CO3 in acetonitrile/water.

  • Azeotropic Drying:

    • Dry the [18F]fluoride-Kryptofix complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step to ensure the complex is anhydrous.

  • Nucleophilic Fluorination:

    • Dissolve the N-BOC-protected mesylate precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride-Kryptofix complex.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.

  • Deprotection:

    • After the labeling reaction, remove the solvent.

    • Add a solution of hydrochloric acid to the reaction vessel and heat to remove the BOC protecting group.

  • Purification:

    • Neutralize the reaction mixture.

    • Purify the crude product using a semi-preparative HPLC system to isolate [18F]9 from unreacted precursors and byproducts.

  • Formulation:

    • Collect the HPLC fraction containing [18F]9.

    • Remove the HPLC solvent and reformulate the final product in sterile saline for injection, passing it through a sterile filter.

  • Quality Control:

    • Determine the radiochemical yield (RCY), radiochemical purity (RCP), and specific activity (SA) of the final product using analytical HPLC and a dose calibrator.

In Vitro iNOS Inhibition Assay

This protocol outlines a general method for determining the IC50 values of 2-amino-4-methylpyridine analogues.[3]

Workflow Diagram:

iNOS_Inhibition_Assay iNOS Inhibition Assay Workflow start Start cell_seeding Seed Macrophages (e.g., RAW 264.7) start->cell_seeding pre_treatment Pre-treat with Test Compounds cell_seeding->pre_treatment lps_stimulation Stimulate with LPS to Induce iNOS pre_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_reaction Perform Griess Assay (Nitrite Measurement) supernatant_collection->griess_reaction absorbance_reading Read Absorbance at 540 nm griess_reaction->absorbance_reading data_analysis Calculate % Inhibition and IC50 Value absorbance_reading->data_analysis end End data_analysis->end

Workflow for determining iNOS inhibition.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • 2-amino-4-methylpyridine analogues (test compounds)

  • Griess Reagent Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in appropriate medium until they reach the desired confluency.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the 2-amino-4-methylpyridine analogues.

    • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

  • iNOS Induction:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression. Include a positive control (LPS only) and a negative control (no LPS, no compound).

  • Incubation:

    • Incubate the plates for 24 hours at 37 °C in a humidified incubator with 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable product of NO.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of iNOS inhibition for each compound concentration relative to the LPS-only control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of iNOS activity) by plotting the percentage of inhibition against the compound concentration.

In Vivo Biodistribution and microPET Imaging

This protocol describes a general procedure for evaluating the in vivo behavior of [18F]-labeled 2-amino-4-methylpyridine analogues in an LPS-induced inflammation mouse model.[1]

Workflow Diagram:

InVivo_Workflow In Vivo PET Imaging and Biodistribution Workflow start Start animal_model Induce Inflammation (LPS Injection in Mice) start->animal_model tracer_injection Administer [18F] Tracer (e.g., [18F]9) via Tail Vein animal_model->tracer_injection pet_imaging Dynamic or Static microPET/CT Scan tracer_injection->pet_imaging biodistribution Euthanize Animals and Collect Tissues tracer_injection->biodistribution At defined time points image_reconstruction Reconstruct PET Images pet_imaging->image_reconstruction image_analysis ROI Analysis and Quantification (%ID/g) image_reconstruction->image_analysis end End image_analysis->end gamma_counting Measure Radioactivity in Tissues (Gamma Counter) biodistribution->gamma_counting biodist_analysis Calculate %ID/g for each Organ gamma_counting->biodist_analysis biodist_analysis->end

Workflow for in vivo evaluation.

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS)

  • [18F]-labeled 2-amino-4-methylpyridine analogue (e.g., [18F]9)

  • Anesthesia (e.g., isoflurane)

  • microPET/CT scanner

  • Gamma counter

  • Surgical tools for dissection

Procedure:

  • Induction of Inflammation:

    • Administer LPS to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection to induce systemic inflammation and iNOS expression. A control group should receive saline.

  • Tracer Administration:

    • After a specified time post-LPS injection (e.g., 4-6 hours), anesthetize the mice.

    • Inject a known amount of the [18F]-labeled tracer intravenously via the tail vein.

  • microPET/CT Imaging:

    • Place the anesthetized mouse in the microPET/CT scanner.

    • Acquire dynamic or static PET images over a specified duration (e.g., 60 minutes).

    • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the co-registered PET/CT images over various organs (e.g., lungs, liver, brain, muscle).

    • Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution:

    • At the end of the imaging session or at predetermined time points post-injection, euthanize the mice.

    • Dissect major organs and tissues.

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the %ID/g for each organ.

  • Blocking Study (Optional):

    • To demonstrate target specificity, a separate group of LPS-treated mice can be co-injected with a non-radioactive iNOS inhibitor (e.g., 1400W or an excess of the non-radioactive analogue) along with the [18F]-tracer. A reduction in tracer uptake in target organs compared to the non-blocked group indicates specific binding.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines, prevalent motifs in numerous pharmaceuticals, is a frequent necessity.[1] The reaction facilitates the coupling of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]

The application of the Buchwald-Hartwig amination to functionalized pyridines is of paramount importance due to the ubiquity of the aminopyridine scaffold in drug candidates.[2] However, the functionalization of pyridines can present unique challenges. The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with the palladium catalyst can impede the catalytic cycle.[3] Consequently, the careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and, in the case of poly-functionalized pyridines, the desired regioselectivity.[1][2]

These application notes provide a comprehensive overview, detailed protocols, and comparative data for the Buchwald-Hartwig amination of various functionalized pyridines, offering a practical guide for researchers in the field.

General Principles and Considerations

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout this cycle.[1] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[4] The selection of the base is also a key parameter, with common choices including sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[5][6] The choice of solvent, typically anhydrous toluene, dioxane, or THF, can also influence the reaction outcome.[7][8]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reported conditions for the Buchwald-Hartwig amination of functionalized pyridines, showcasing the versatility of this methodology.

EntryPyridine SubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,5-Dibromo-3-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.1)Dioxane1001295
22-BromopyridineDiethylamine (volatile)Pd(OAc)₂ (5)dppp (7.5)NaOt-Bu (1.5)Toluene801898
32-Fluoro-4-iodopyridineAnilinePd(OAc)₂ (5)BINAP (7.5)K₂CO₃ (3.5)Dioxane150 (μW)0.592
42,4-DichloropyridineAnilinePd(OAc)₂ (5)XPhos (10)K₃PO₄ (2)t-BuOH1001685 (mono-aminated at C2)
52,5-Dichloro-4,6-pyrimidinediaminePrimary/Secondary AminePd₂(dba)₃ (2.5)Xantphos (5)NaOt-Bu (1.4)Toluene10012Varies

dba = tris(dibenzylideneacetone)palladium(0), dppp = 1,3-bis(diphenylphosphino)propane, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Experimental Protocols

Protocol 1: Regioselective Monoamination of 2,5-Dibromo-3-(trifluoromethyl)pyridine

This protocol describes the selective amination at the C2 position of 2,5-dibromo-3-(trifluoromethyl)pyridine, a versatile building block in medicinal chemistry.[2] The higher reactivity of the C2-Br bond is attributed to the electronic influence of the trifluoromethyl group.[2]

Materials:

  • 2,5-Dibromo-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.1 equiv)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add 2,5-dibromo-3-(trifluoromethyl)pyridine and the amine.

  • Add anhydrous dioxane to achieve a concentration of approximately 0.1 M with respect to the pyridine substrate.

  • Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-bromo-3-(trifluoromethyl)pyridine.

Protocol 2: Amination of 2-Bromopyridine with a Volatile Amine

This protocol is adapted for the use of volatile amines, employing a sealed tube to prevent the escape of the reactant.[5][9]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Volatile amine (e.g., Diethylamine) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.075 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a sealable reaction tube, add Pd(OAc)₂, dppp, and NaOt-Bu under an inert atmosphere.

  • Add 2-bromopyridine and anhydrous toluene.

  • Cool the mixture to 0 °C and add the volatile amine.

  • Seal the tube tightly and allow it to warm to room temperature.

  • Place the sealed tube in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, carefully open the tube.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired aminopyridine.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh and add: - Pd Catalyst - Ligand - Base reactants Add: - Pyridine Substrate - Amine reagents->reactants solvent Add Anhydrous Solvent reactants->solvent heating Heat to specified temperature with stirring solvent->heating cooling Cool to Room Temperature heating->cooling extraction Dilute, Filter, and Extract cooling->extraction purification Column Chromatography extraction->purification product product purification->product Purified Aminopyridine

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Pd(II)_complex R-Pd(II)-X(L_n) Pd(0)L_n->Pd(II)_complex Oxidative Addition (R-X) Amine_Coordination R-Pd(II)-N(H)R'(L_n) Pd(II)_complex->Amine_Coordination Amine (R'NH_2) Amido_Complex R-Pd(II)-NR'(L_n) Amine_Coordination->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L_n Product R-NR' Amido_Complex->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction applied to various substituted pyridines. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the pyridine scaffold.

Introduction to Sonogashira Coupling with Pyridines

The Sonogashira cross-coupling reaction is a versatile method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[1] The pyridine moiety is a crucial pharmacophore in numerous approved drugs and clinical candidates, making the development of efficient methods for its functionalization, such as the Sonogashira coupling, a significant area of research.

Substituted pyridines, particularly halopyridines and pyridyl triflates, are common starting materials for these couplings. The reactivity of the pyridine substrate is highly dependent on the nature and position of the leaving group, following the general trend: I > Br > OTf > Cl.[2] The electronic properties of substituents on the pyridine ring also play a crucial role in the reaction's success.

Challenges in Sonogashira Coupling of Pyridines

While a powerful tool, the Sonogashira coupling of substituted pyridines can present challenges:

  • Substrate Reactivity: Chloro- and fluoropyridines are generally less reactive and require more forcing conditions, which can lead to side reactions.[1]

  • Competing Reactions: In some cases, side reactions such as Glaser-type homocoupling of the alkyne can occur, especially in the presence of copper catalysts and oxygen.[3] Domino reactions, such as subsequent cyclizations, can also be a competitive pathway depending on the substrate and reaction conditions.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The choice of appropriate ligands is crucial to mitigate this effect.

Key Parameters and Optimization

Successful Sonogashira coupling of substituted pyridines relies on the careful selection and optimization of several key parameters:

  • Palladium Catalyst: A variety of palladium sources can be used, with Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ being common choices. The catalyst loading typically ranges from 0.5 to 5 mol%.[4]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst, typically in amounts of 1 to 10 mol%.[4] Copper-free protocols have also been developed to avoid the issue of alkyne homocoupling.[3][5]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[4] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands.[6]

  • Base: An amine base, such as triethylamine (Et₃N), diisopropylamine (DIPA), or cesium carbonate (Cs₂CO₃), is required to neutralize the HX generated during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative Sonogashira coupling protocols for various substituted pyridines, providing a comparative overview of reaction conditions and their corresponding yields.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes[4]
EntryPyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100396
22-Amino-3-bromo-5-methylpyridine4-EthynyltoluenePd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100393
32-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100389
42-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100385
Table 2: Copper-Free Sonogashira Coupling of Bromopyridines[3]
EntryPyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylacetylene(AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%)QuinuclidineDMFRT295
22-Bromopyridine1-Octyne(AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%)QuinuclidineDMFRT392
33-Bromopyridine-N-oxidePhenylacetylene(AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%)QuinuclidineDMFRT199
42,6-DibromopyridinePhenylacetylene (2.2 eq)(AllylPdCl)₂ (5 mol%), P(t-Bu)₃ (20 mol%)QuinuclidineDMFRT491
Table 3: Representative Sonogashira Coupling of Chloropyridines and Pyridyl Triflates (Illustrative)

Note: Detailed, specific protocols for these less reactive substrates are less common in the literature and often require more rigorous optimization. The following are illustrative examples based on general principles.

EntryPyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylacetylenePd₂(dba)₃ (2 mol%), XPhos (4 mol%)Cs₂CO₃1,4-Dioxane12024Moderate
24-Chloropyridine1-HexynePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene11018Moderate
3Pyridin-3-yl trifluoromethanesulfonateTrimethylsilylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃NDMF806Good
4Pyridin-2-yl trifluoromethanesulfonateCyclopropylacetylenePdCl₂(dppf) (3 mol%), CuI (5 mol%)DIPATHF6512Good

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines[4]

This protocol is based on the work of Zhu et al. and provides a robust method for the coupling of various terminal alkynes with 2-amino-3-bromopyridines.[4]

Materials:

  • 2-Amino-3-bromopyridine derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or equivalent reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF to the flask and stir the mixture at room temperature for 30 minutes.

  • Add the 2-amino-3-bromopyridine derivative (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture, followed by triethylamine.

  • Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 2-amino-3-alkynylpyridine.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of Bromopyridines[3]

This protocol, adapted from the work of Soheili et al., is suitable for substrates that may be sensitive to copper or to avoid alkyne homocoupling.[3]

Materials:

  • Bromopyridine derivative (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Allylpalladium(II) chloride dimer ((AllylPdCl)₂) (2.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)

  • Quinuclidine (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or equivalent reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, prepare a stock solution of the catalyst by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in anhydrous DMF.

  • In a separate dry Schlenk flask under an inert atmosphere, add the bromopyridine derivative (1.0 eq) and the terminal alkyne (1.1 eq).

  • Add anhydrous DMF to dissolve the substrates.

  • Add the base, quinuclidine (2.0 eq), to the substrate mixture.

  • Add the prepared catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated by TLC analysis for complete consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_cu Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Cu_Cycle Copper Co-catalyst Cycle Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI, Base Base Base ArylHalide Ar-X ArylHalide->OxAdd CuI CuI CuAcetylide->Transmetalation

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pyridine Substrate, Alkyne, Catalyst, Ligand, Base, and Solvent setup->reagents reaction Reaction at Specified Temperature reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Incorporation of 2-(N-Boc-aminomethyl)-4-methylpyridine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for a wide range of applications, including drug discovery, proteomics, and biomaterials science. The introduction of unnatural or modified amino acids into peptide sequences allows for the fine-tuning of their structural and functional properties. This document provides detailed application notes and protocols for the use of a novel building block, 2-(N-Boc-aminomethyl)-4-methylpyridine, in Boc-chemistry SPPS.

The incorporation of a pyridine moiety into a peptide backbone via this compound can impart unique characteristics. The pyridine ring can act as a metal chelator, a hydrogen bond acceptor, or a rigid structural element. These features can be exploited to develop peptides with enhanced biological activity, improved pharmacokinetic properties, or novel catalytic functions.

Potential Applications

The unique structural features of this compound open up several potential applications in peptide design and drug development:

  • Metallo-peptide Engineering: The pyridine nitrogen can coordinate with various metal ions, making it a valuable tool for designing artificial metalloenzymes or metal-sensing peptides.

  • Enhanced Receptor Binding: The aromatic and polar nature of the pyridine ring may facilitate additional interactions with biological targets, potentially increasing binding affinity and specificity.

  • Improved Solubility and Pharmacokinetics: Modification of peptide side chains can significantly alter their physicochemical properties, including solubility and stability, which are critical for drug development.

  • Constrained Peptides: The rigid pyridine ring can be used to induce specific secondary structures or to cyclize peptides, leading to more stable and potent analogues.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the incorporation of this compound into a model peptide sequence using the protocols outlined below. These values are hypothetical and will vary depending on the specific sequence and synthesis conditions.

ParameterExpected ValueMethod of Determination
Coupling Efficiency >98%Kaiser Test or TNBS Test
Peptide Purity (Crude) 75-85%RP-HPLC (at 220 nm)
Overall Yield (Crude) 60-70%Gravimetric Analysis
Final Purity (after HPLC) >95%RP-HPLC (at 220 nm)
Identity Confirmation Correct MassMass Spectrometry (MALDI-TOF or ESI-MS)

Experimental Protocols

The following protocols are based on standard Boc-chemistry solid-phase peptide synthesis.[1] All operations should be performed in a dedicated peptide synthesis vessel.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin for Boc-SPPS, such as Merrifield resin or PAM resin, based on the desired C-terminal functionality (acid or amide).[1]

  • Weighing: Weigh the desired amount of resin (typically 0.1-0.5 mmol scale) into the reaction vessel.

  • Swelling: Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.

  • Washing: Drain the DCM and wash the resin three times with DCM to remove any impurities.

Protocol 2: Boc-Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain.[2]

  • Pre-wash: Wash the resin-bound peptide twice with DCM.

  • Deprotection: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[1] Agitate for 2 minutes.

  • Main Deprotection: Drain the TFA/DCM solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times) followed by isopropanol (IPA) (2 times) and then DCM (3 times) to remove residual TFA.

Protocol 3: Coupling of this compound

This protocol describes the incorporation of the novel building block onto the deprotected N-terminus of the peptide chain.

  • Neutralization: Neutralize the TFA salt formed during deprotection by washing the resin with a 5% solution of diisopropylethylamine (DIPEA) in DCM for 2 minutes (repeat twice).[3] Wash again with DCM (3 times).

  • Activation and Coupling:

    • Dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 2-5 minutes.

    • Add the activated solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or repeat the coupling step.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.[4][5]

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • HF Cleavage:

    • Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add a scavenger cocktail to the resin. A common cocktail is anisole (1.0 mL per gram of resin). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger mixture is required (e.g., p-cresol, p-thiocresol, dimethyl sulfide).[4]

    • Cool the reaction vessel to -5 to 0 °C.

    • Distill a sufficient amount of anhydrous HF into the vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1 hour.

  • Work-up:

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

    • Filter the precipitated peptide and wash it several more times with cold ether.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

Protocol 5: Peptide Purification and Analysis
  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the purity of the final peptide by analytical RP-HPLC and verify its identity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage_purification Cleavage and Purification resin Select Resin swell Swell Resin in DCM resin->swell wash_resin Wash Resin swell->wash_resin deprotect Boc-Deprotection (TFA/DCM) wash_resin->deprotect neutralize Neutralization (DIPEA/DCM) deprotect->neutralize couple Couple Building Block neutralize->couple wash_couple Wash couple->wash_couple wash_couple->deprotect Repeat for next amino acid cleave HF Cleavage wash_couple->cleave Final Cycle precipitate Precipitate with Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify analyze Analysis (MS, HPLC) purify->analyze

Caption: Experimental workflow for SPPS incorporating this compound.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation peptide Pyridine-Modified Peptide complex Peptide-Metal Complex peptide->complex metal Metal Ion (e.g., Zn²⁺) metal->complex complex->receptor Binding and Activation effector Effector Enzyme g_protein->effector response Cellular Response effector->response Signal Amplification

References

Application Notes: The 2-Aminopyridine Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminopyridine scaffold is a six-membered heterocyclic ring that has emerged as a cornerstone in medicinal chemistry and drug discovery. Described as a simple, low-molecular-weight, and perfectly functionalized moiety, it serves as a "privileged scaffold"—a molecular framework that can bind to a variety of biological targets with high affinity.[1] This versatility has established 2-aminopyridine as a crucial building block in the synthesis of diverse and pharmacologically active molecules.[2] Its simple design facilitates the production of targeted compounds with minimal side reactions, and its low molecular weight is advantageous for identifying toxicity-causing metabolites during the drug discovery process.[1][2]

Derivatives of 2-aminopyridine exhibit a vast spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, anticancer, and antihistaminic properties.[3] This broad utility is demonstrated by its presence in numerous commercially available drugs, such as the anti-inflammatory agent piroxicam, the antibacterial drug sulfapyridine, and the anti-HIV agent delavirdine.[3][4]

Key Applications in Drug Design

The structural features of the 2-aminopyridine moiety, particularly its ability to act as a hydrogen bond donor and acceptor, make it an ideal pharmacophore for interacting with various enzymes and receptors.[5]

Kinase Inhibition

A primary application of the 2-aminopyridine scaffold is in the development of protein kinase inhibitors, which are critical in oncology and inflammation research.[6] Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases.[7] 2-aminopyridine derivatives are frequently designed as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its catalytic activity.[6][8] This scaffold has been successfully employed to develop potent inhibitors for a range of kinases:

  • Anaplastic Lymphoma Kinase (ALK): In non-small-cell lung cancer, ALK fusion proteins are key oncogenic drivers. 2-aminopyridine derivatives have been developed to overcome resistance to first-generation inhibitors like crizotinib.[9][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle and transcription. The 2-aminopyridine framework has been used to create potent inhibitors of CDK8, a transcriptional regulator implicated in colorectal cancer, as well as dual inhibitors of CDK9 and Histone Deacetylases (HDACs).[11][12][13]

  • Checkpoint Kinase 2 (CHK2): As a key player in the DNA damage response pathway, CHK2 is a target in cancer therapy. High-throughput screening has identified 5-(hetero)aryl-2-aminopyridine compounds as effective CHK2 inhibitors.[8]

  • Janus Kinase 2 (JAK2): The JAK/STAT signaling pathway is crucial for cell growth and differentiation, and its abnormal activation is linked to myeloproliferative neoplasms. The 2-aminopyridine scaffold has been instrumental in designing selective JAK2 inhibitors.[5]

G

Antimicrobial Agents

The 2-aminopyridine scaffold is a valuable precursor for synthesizing heterocyclic compounds with significant antibacterial and antifungal activities.[3][14] For instance, certain 2-amino-3-cyanopyridine derivatives have demonstrated high potency against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[14] The antimicrobial effect is often attributed to the specific substitutions on the pyridine ring, which can be tailored to enhance activity against different microbial strains.[14]

Quantitative Data Summary

The efficacy of 2-aminopyridine derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzymes and the minimum inhibitory concentration (MIC) for microbes.

Table 1: Inhibitory Activity of 2-Aminopyridine Based Kinase Inhibitors

Compound ID Target Kinase(s) IC₅₀ (nM) Cellular Assay IC₅₀ (nM) Reference(s)
18d Wild-type ALK 19 ~40 (Karpas-299 cells) [9][10]
ALKL1196M (resistant) 45 [9][10]
ALKG1202R (resistant) 22 [9][10]
ROS1 2.3 [9][10]
29 CDK8 46 Not specified [13]
8e CDK9 88.4 Not specified [11]
HDAC1 168.9 Not specified [11]

| 21b | JAK2 | 9 | Significant (HEL cells) | |

Table 2: Antibacterial Activity of 2-Aminopyridine Derivatives

Compound ID Bacterial Strain MIC (µg/mL) Reference(s)
2c Staphylococcus aureus 0.039 [14]
Bacillus subtilis 0.039 [14]

| | Listeria monocytogenes | 156 |[14] |

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a one-pot, four-component reaction to efficiently synthesize substituted 2-aminopyridines, adapted from established methodologies.[2][9]

G start Start: Reagent Preparation step1 Combine Reactants: - Aldehyde (1.0 mmol) - Ketone (1.0 mmol) - Malononitrile (1.5 mmol) - Ammonium Acetate (2.0 mmol) - Acetonitrile (2.0 mL) start->step1 step2 Add Catalyst (Optional): - e.g., Cu/C (2.0 mol%) step1->step2 step3 Reaction: - Stir mixture at 80°C - Monitor progress with TLC step2->step3 step4 Work-up: - Filter reaction mixture through Celite - Wash with hot ethanol step3->step4 step5 Purification: - Evaporate solvent - Purify by column chromatography or recrystallization step4->step5 end End: Characterized Product step5->end

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Substituted ketone (1.0 mmol)

  • Malononitrile (1.5 mmol)

  • Ammonium acetate (2.0 mmol)

  • Acetonitrile (2.0 mL)

  • Optional: Heterogeneous catalyst (e.g., Copper on Charcoal, 2.0 mol%)[9]

  • 25 mL round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Celite, hot ethanol for filtration

  • Rotary evaporator and column chromatography supplies for purification

Procedure:

  • To a 25 mL flask, add the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).[9]

  • Add acetonitrile (2.0 mL) as the solvent. If using a catalyst, add it at this stage.[9]

  • Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to 80°C and stir under an ambient atmosphere.[9]

  • Monitor the reaction's progress using TLC with a suitable eluent system (e.g., n-hexane/ethyl acetate, 10:1).[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the crude reaction mixture through a pad of Celite and wash the filter cake with hot ethanol (3 x 10 mL).[9]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid residue by column chromatography or recrystallization to obtain the final 2-amino-3-cyanopyridine product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC₅₀ value of a 2-aminopyridine-based inhibitor against a target kinase using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).[15][16]

G

Materials:

  • Recombinant human kinase (e.g., CDK8/Cyclin C) and its specific substrate peptide.[15]

  • Test inhibitor (2-aminopyridine derivative) dissolved in DMSO.

  • Kinase Assay Buffer.[15]

  • ATP solution (concentration should be near the Kₘ for the target kinase).[17]

  • ADP-Glo™ Kinase Assay Kit (or equivalent), containing ADP-Glo™ Reagent and Kinase Detection Reagent.[15]

  • White, opaque 96-well or 384-well plates.

  • Microplate reader capable of measuring luminescence.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%. Prepare a vehicle control (DMSO only).[15]

  • Reaction Setup: a. To the wells of a white microplate, add 2.5 µL of the serially diluted inhibitor or vehicle control.[15] b. Add 5 µL of a solution containing the kinase enzyme and substrate peptide in kinase assay buffer. c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[4]

  • Initiate Kinase Reaction: a. Add 2.5 µL of the ATP solution to each well to start the reaction. b. Incubate the plate at 30°C for a predetermined time (e.g., 40-60 minutes).[18][19]

  • Signal Detection: a. Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes.[15] c. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal proportional to the ADP produced.[15] d. Incubate at room temperature for another 30 minutes.[15]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a microplate reader. b. Subtract the background signal (no enzyme control) from all measurements. c. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition). d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the MIC of a 2-aminopyridine-based antibacterial agent, following CLSI and EUCAST guidelines.[12][14][20]

Materials:

  • Test compound (antibacterial agent).

  • Appropriate solvent (e.g., DMSO, sterile water).[14]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14]

  • Sterile 96-well microtiter plates.

  • Bacterial strains (test organism and quality control strain, e.g., S. aureus ATCC 29213).[12]

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or densitometer.

  • Incubator (35 ± 2°C).[14]

Procedure:

  • Preparation of Antibacterial Agent: a. Prepare a stock solution of the test compound in a suitable solvent. b. Create a working solution by diluting the stock in CAMHB to twice the highest desired final concentration.

  • Inoculum Preparation: a. From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.[14] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[14][20] d. Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.[20]

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Add 200 µL of the working solution of the test compound (from step 1b) to the wells in column 1. c. Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this process across the plate to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculation: a. Add 10 µL of the diluted bacterial inoculum (from step 2d) to each well from columns 1 to 11. This results in a final inoculum of ~5 x 10⁵ CFU/mL in a final volume of 110 µL (or adjust volumes as needed for a final 100 µL volume).[20] b. Do not add bacteria to the sterility control wells (column 12).

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Reading Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). The sterility control well should be clear, and the growth control well should be turbid. b. The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.[14] Record the value in µg/mL.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(N-Boc-aminomethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(N-Boc-aminomethyl)-4-methylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the N-Boc protection of 2-(aminomethyl)-4-methylpyridine.

Problem Possible Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Low Nucleophilicity of the Amine: The primary amino group of 2-(aminomethyl)-4-methylpyridine can exhibit reduced reactivity.[1] 2. Insufficient Activation of Boc Anhydride: Standard conditions may not be sufficient for this substrate. 3. Inappropriate Solvent or Base: The choice of solvent and base can significantly impact reaction efficiency.[2]1. Use an Activating Agent: Employ a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBT). This method has been shown to improve yields for the Boc protection of aminopyridines.[3][4] 2. Solvent Selection: Consider using aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[3][5] 3. Base Selection: A non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is recommended to neutralize the acid formed during the reaction without competing with the primary amine.[2][3] 4. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C).
Formation of Di-Boc Protected Side Product Excess Boc Anhydride or Strong Reaction Conditions: The pyridine nitrogen can also be acylated under certain conditions, leading to the formation of a di-Boc adduct.[3][4]1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O). Avoid using a large excess. 2. Use Milder Conditions: The EDCI/HOBT method can provide higher selectivity for the amino group over the pyridine nitrogen, reducing the formation of the di-Boc product.[3][4] 3. Purification: The di-Boc product can typically be separated from the desired mono-Boc product by column chromatography.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction may not have reached completion. 2. Decomposition of Reagents: (Boc)₂O can degrade, especially in the presence of moisture.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Extend the reaction time if necessary. 2. Use Fresh Reagents: Ensure that the (Boc)₂O is fresh and has been stored under appropriate conditions.
Difficult Purification Similar Polarity of Product and Byproducts: The desired product and impurities may have similar retention factors (Rf) on TLC, making separation by column chromatography challenging.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Common solvent systems include mixtures of ethyl acetate and hexanes. 2. Acid-Base Extraction: Before chromatography, perform an aqueous workup. The Boc-protected product will be soluble in the organic phase, while any unreacted amine starting material can be removed by washing with a dilute acid (e.g., 1M HCl). Be cautious, as prolonged exposure to strong acid can lead to deprotection.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the reaction conditions?

A1: A robust starting point is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) as activating agents in a solvent like Dichloromethane (DCM) with Triethylamine (TEA) as the base. This method has been shown to be effective for the Boc protection of less reactive aminopyridines, providing good yields and selectivity.[3][4]

Q2: Is a base always necessary for Boc protection?

A2: While the reaction can proceed without a base, it is highly recommended for amines with lower nucleophilicity, such as 2-(aminomethyl)-4-methylpyridine.[2] The base neutralizes the acidic byproduct, driving the reaction to completion and preventing potential side reactions.[2]

Q3: How can I minimize the formation of the di-Boc protected impurity?

A3: To minimize the formation of the di-Boc product, carefully control the stoichiometry of di-tert-butyl dicarbonate to 1.1-1.2 equivalents. Additionally, employing milder reaction conditions, such as the EDCI/HOBT method, can enhance the selectivity for the protection of the primary amine over the pyridine nitrogen.[3][4]

Q4: What is the best way to monitor the progress of the reaction?

A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

Q5: How is the Boc group removed after the reaction?

A5: The Boc protecting group is typically removed under acidic conditions.[5] A common method is treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or with a solution of HCl in an organic solvent like dioxane.[5]

Experimental Protocols

Protocol 1: EDCI/HOBT Mediated Boc Protection (Recommended)

This protocol is adapted from methods developed for aminopyridines and is recommended for achieving high yield and selectivity.[3][4]

  • Reaction Setup: To a solution of 2-(aminomethyl)-4-methylpyridine (1.0 eq) in anhydrous Dichloromethane (DCM), add EDCI (1.5-2.0 eq), HOBT (0.05-0.1 eq), and Triethylamine (TEA) (1.5-2.0 eq) under a nitrogen atmosphere.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Standard Boc Protection

This is a general protocol for Boc protection and may require optimization for this specific substrate.

  • Reaction Setup: Dissolve 2-(aminomethyl)-4-methylpyridine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and acetone.[5]

  • Reagent Addition: Add Triethylamine (TEA) (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Quantitative Data Summary

The following table summarizes representative yields for the Boc protection of various aminopyridines using the EDCI/HOBT method, which can serve as a benchmark for optimizing the synthesis of this compound.

Substrate (Boc)₂O (eq) EDCI (eq) HOBT (eq) Base (eq) Solvent Time (h) Yield (%) Mono/Di-Boc Ratio Reference
4-Aminopyridine1.752.250.075TEA (2.25)DCM0.59020:1[3][4]
4-Amino-3-methylpyridine1.51.50.05TEA (1.5)THF28010:1[3][4]
3-Amino-4-methylpyridine2.03.00.1TEA (3.0)THF285-[4]

Visualizations

experimental_workflow Experimental Workflow for Boc Protection cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve 2-(aminomethyl)-4-methylpyridine in anhydrous DCM add_reagents Add EDCI, HOBT, and TEA start->add_reagents add_boc Add (Boc)2O add_reagents->add_boc stir Stir at Room Temperature add_boc->stir tlc Monitor by TLC stir->tlc quench Quench with Water tlc->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the EDCI/HOBT mediated Boc protection.

troubleshooting_logic Troubleshooting Decision Tree cluster_yes cluster_no cluster_impurity start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (Fresh (Boc)2O?) start->check_reagents Yes check_purity Check Purity by TLC/NMR start->check_purity No increase_time Increase Reaction Time/Temperature check_reagents->increase_time use_edci Use EDCI/HOBT Method increase_time->use_edci di_boc Di-Boc Impurity Present? check_purity->di_boc Impurity Detected optimize_purification Optimize Column Chromatography check_purity->optimize_purification Other Impurities control_stoichiometry Control (Boc)2O Stoichiometry di_boc->control_stoichiometry Yes control_stoichiometry->optimize_purification

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 2-(N-Boc-aminomethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(N-Boc-aminomethyl)-4-methylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-(aminomethyl)-4-methylpyridine, di-tert-butyl dicarbonate ((Boc)₂O), and byproducts like the di-Boc protected compound (where the Boc group attaches to the pyridine nitrogen as well). Residual solvents from the reaction and workup are also common.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store the compound at -20°C to -80°C. For short-term storage, 4°C is suitable for up to a week. The compound should be protected from moisture and air. It is often supplied as a lyophilized powder.[1]

Troubleshooting Guides

Column Chromatography

Problem 1: My compound is not separating from impurities on the silica gel column.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity.

  • Solution:

    • Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the best separation. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.

    • Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. A typical gradient could be from 10% to 50% ethyl acetate in hexane.

    • Check for Compound Stability: The Boc-protecting group can be sensitive to acidic conditions. Ensure your silica gel is not acidic, or use deactivated silica. You can also add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to prevent streaking and improve separation of basic compounds like pyridines.

Problem 2: The purified fractions of my compound show the presence of a byproduct with a higher molecular weight.

  • Possible Cause: This could be the di-Boc protected byproduct.

  • Solution: The di-Boc compound is generally less polar than the desired mono-Boc product. It should elute earlier from the silica gel column. Careful fractionation and analysis of the fractions by TLC or LC-MS are crucial to isolate the desired product.

Recrystallization

Problem 3: I am unable to find a suitable solvent for the recrystallization of this compound.

  • Possible Cause: Finding a single solvent with the ideal solubility properties (sparingly soluble at room temperature, highly soluble when hot) can be challenging.

  • Solution:

    • Solvent Screening: Test a range of solvents with varying polarities. For Boc-protected amines, common recrystallization solvents include mixtures of ethers (like diethyl ether or MTBE) and alkanes (like hexane or heptane), or ethyl acetate/hexane.

    • Two-Solvent System: If a single solvent is not effective, use a two-solvent system.[2] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. A common combination is ethyl acetate (good solvent) and hexane (poor solvent).

Problem 4: Oiling out instead of crystallization occurs upon cooling.

  • Possible Cause: The solution is too supersaturated, the cooling rate is too fast, or the melting point of the compound is lower than the temperature of the solution.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]

    • Add Seed Crystals: If you have a small amount of pure solid, add a seed crystal to induce crystallization.[2]

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and promote crystal growth.

    • Reduce Supersaturation: Add a small amount of the "good" solvent to the oiled-out mixture, heat to dissolve, and then cool slowly again.

Data Presentation

Table 1: Purification Parameters for this compound

Purification TechniqueTypical Solvent System (v/v)Key ConsiderationsExpected Purity
Column Chromatography Hexane/Ethyl Acetate (gradient)Use of triethylamine (0.1-1%) in the eluent can improve peak shape.>95%
Dichloromethane/Methanol (gradient)Suitable for more polar impurities.>95%
Recrystallization Ethyl Acetate/HexaneGood for removing non-polar impurities.>98%
Diethyl Ether/HexaneEffective for high purity final product.>98%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of hexane or the initial mobile phase.

  • Loading: Carefully load the prepared dry powder onto the top of the packed column.

  • Elution: Start the elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., up to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product dissolve Dissolve in Minimal Dichloromethane start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Sample adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Gradient (Hexane/EtOAc) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_good_solvent Add Minimal Hot 'Good' Solvent (e.g., EtOAc) crude->add_good_solvent add_poor_solvent Add 'Poor' Solvent (e.g., Hexane) dropwise until cloudy add_good_solvent->add_poor_solvent heat_dissolve Heat to Redissolve add_poor_solvent->heat_dissolve cool_slowly Cool Slowly to Room Temp heat_dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold 'Poor' Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of this compound by two-solvent recrystallization.

References

Technical Support Center: Synthesis of 2-(N-Boc-aminomethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-(N-Boc-aminomethyl)-4-methylpyridine. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Boc protection of 2-(aminomethyl)-4-methylpyridine.

Issue Potential Causes Solutions
Low to No Product Formation 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. 2. Poor quality of reagents: The starting material, 2-(aminomethyl)-4-methylpyridine, may be impure, or the di-tert-butyl dicarbonate ((Boc)₂O) may have degraded. 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents.[1]1. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). 2. Verify reagent quality: Ensure the purity of 2-(aminomethyl)-4-methylpyridine using techniques like NMR or GC-MS. Use fresh, high-quality (Boc)₂O. 3. Solvent selection: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used solvents for Boc protection.[2] Ensure your starting material is soluble in the chosen solvent.
Formation of Multiple Products 1. Di-Boc formation: The primary amine can react with two molecules of (Boc)₂O, especially with a large excess of the reagent or in the presence of a strong base.[1] 2. Side reactions involving the pyridine nitrogen: Although less likely for the aminomethyl group, the pyridine nitrogen can sometimes interact with reagents. 3. Formation of urea byproducts: In the presence of certain catalysts like 4-(Dimethylamino)pyridine (DMAP), isocyanate intermediates can form, leading to urea byproducts.[3]1. Control stoichiometry: Use a slight excess (1.05-1.2 equivalents) of (Boc)₂O. Adding the (Boc)₂O solution dropwise to the amine solution can also minimize the formation of the di-Boc product. 2. Purification: Utilize column chromatography to separate the desired mono-Boc product from byproducts. A gradient elution with a mixture of hexane and ethyl acetate is often effective. 3. Avoid DMAP if urea formation is significant: While DMAP can catalyze the reaction, it can also promote side reactions.[3][4] Consider running the reaction without a catalyst or with a non-nucleophilic base like triethylamine (TEA).
Difficult Purification 1. Co-elution of product and impurities: The polarity of the desired product might be very similar to that of byproducts or unreacted starting material. 2. Oily product: The final product may be an oil, making isolation by crystallization challenging.1. Optimize chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. 2. Alternative work-up: After the reaction, wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. 3. Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the Boc protection of 2-(aminomethyl)-4-methylpyridine?

While specific yield data for this compound is not extensively reported in the literature, yields for the Boc protection of similar primary amines and aminopyridines generally range from 80% to over 90% under optimized conditions.[1][5] Factors such as reaction scale, purity of reagents, and reaction conditions will significantly influence the final yield.

Q2: Is a base necessary for this reaction?

While the reaction can proceed without a base, using a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. The base neutralizes the acidic byproducts of the reaction, which can help drive the reaction to completion and prevent potential side reactions.

Q3: Can I use 4-(Dimethylamino)pyridine (DMAP) as a catalyst?

DMAP can be an effective catalyst for Boc protection, particularly for less reactive amines.[6] However, for a primary amine like 2-(aminomethyl)-4-methylpyridine, which is reasonably nucleophilic, DMAP may not be necessary and could increase the risk of side reactions, such as the formation of urea byproducts.[3][4] It is advisable to first attempt the reaction without DMAP.

Q4: How can I monitor the progress of the reaction?

The reaction can be easily monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane. The starting amine will have a lower Rf value (more polar) than the Boc-protected product, which is less polar. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the best workup procedure for this reaction?

A standard workup procedure involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general starting point and may require optimization for your specific experimental setup.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-(aminomethyl)-4-methylpyridine (1.0 eq.) in dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Addition of Base: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of (Boc)₂O: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in a small amount of DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation: Comparison of General Reaction Conditions for Boc Protection

The following table summarizes common conditions for the Boc protection of primary amines, which can be adapted for 2-(aminomethyl)-4-methylpyridine.

Parameter Condition A (Standard) Condition B (Catalytic) Condition C (Aqueous)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Acetonitrile or Dichloromethane (DCM)Dioxane/Water or THF/Water
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)4-(Dimethylamino)pyridine (DMAP) (catalytic) with TEASodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
(Boc)₂O (eq.) 1.05 - 1.21.05 - 1.21.1 - 1.5
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yield Range 85-95%90-98%80-95%
Potential Issues Slower reaction for less nucleophilic amines.Potential for di-Boc and urea byproduct formation.[3]Hydrolysis of (Boc)₂O, may require excess reagent.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reagents Check Purity of Starting Material and (Boc)₂O start->check_reagents check_conditions Review Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp Yes optimize_stoichiometry Adjust (Boc)₂O Stoichiometry side_products->optimize_stoichiometry Yes (Di-Boc) change_base Change Base or Exclude Catalyst (DMAP) side_products->change_base Yes (Urea) purification_issue Purification Difficulty? side_products->purification_issue No successful_synthesis Improved Yield optimize_time_temp->successful_synthesis optimize_stoichiometry->successful_synthesis change_base->successful_synthesis optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes optimize_chromatography->successful_synthesis

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from pyridine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of my pyridine derivative often incomplete under standard conditions?

Incomplete Boc deprotection is a frequent challenge with pyridine derivatives due to the basic nature of the pyridine ring's nitrogen atom. Under the acidic conditions required for Boc removal (e.g., with trifluoroacetic acid, TFA), the pyridine nitrogen can be protonated. This protonation effectively sequesters the acid, reducing its available concentration to cleave the Boc group from the desired amine.[1] Consequently, standard protocols may be insufficient, necessitating harsher reaction conditions like higher acid concentrations or extended reaction times.[1][2]

Q2: My deprotection with Trifluoroacetic Acid (TFA) is sluggish. How can I optimize the reaction?

If you observe incomplete deprotection with standard TFA conditions (e.g., 25-50% TFA in dichloromethane), several adjustments can be made:

  • Increase TFA Concentration: For challenging pyridine substrates, increasing the TFA concentration to 75% or even using neat TFA can be effective.[1]

  • Extend Reaction Time: Standard 20-30 minute reaction times may be too short.[1][2] Monitor the reaction over a longer period, for instance, 1 to 2 hours, to ensure completion.[1][2]

  • Ensure Anhydrous Conditions: TFA is hygroscopic, and the presence of water can reduce its effective acidity.[2][3] Use anhydrous solvents and fresh TFA for optimal results.

  • Proper Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), ensure the resin is fully swollen in the reaction solvent (e.g., DCM) before adding the deprotection reagent. Poor swelling can limit the acid's access to the reaction sites.[1][2]

Q3: How can I accurately determine if the Boc deprotection is complete?

Several analytical methods can confirm the complete removal of the Boc group:

  • Kaiser Test (for Solid-Phase): This colorimetric test is widely used in SPPS to detect free primary amines. A positive result, indicated by an intense blue color, confirms that deprotection is complete. A yellow or colorless result signifies an incomplete reaction.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly reliable method for both solid-phase and solution-phase reactions. Complete deprotection is confirmed by the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the expected mass for the deprotected product.[1]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring solution-phase reactions. The deprotected product will have a different Rf value compared to the Boc-protected starting material.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the characteristic singlet for the tert-butyl protons of the Boc group (typically around 1.4 ppm) confirms its removal.[2]

Q4: What are the potential side reactions during the acidic deprotection of pyridine derivatives, and how can they be minimized?

The primary side reaction of concern is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage of the Boc group.[4][5] To prevent this, "scavengers" should be added to the reaction mixture. These are nucleophilic compounds that trap the reactive tert-butyl cation.[6] Common scavengers include triethylsilane (TES) and thioanisole.

Another potential issue when using TFA is the trifluoroacetylation of the newly deprotected amine.[6] If this becomes a persistent problem, switching to a different acid system, such as HCl in dioxane, is a recommended alternative.[6]

Q5: Are there alternative reagents to strong acids like TFA for deprotecting Boc-pyridine derivatives, especially if my compound has other acid-sensitive groups?

Yes, several milder or alternative methods can be employed:

  • 4M HCl in Dioxane: This is a common and often milder alternative to TFA.[6][7][8] It is effective for many substrates and can sometimes offer better selectivity.

  • Lewis Acids: Reagents like aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) can mediate Boc cleavage, sometimes under conditions mild enough to preserve other acid-labile groups.[9][10]

  • In Situ HCl Generation: Using oxalyl chloride in methanol generates anhydrous HCl in situ, providing a mild and effective method for deprotection that can be suitable for acid-sensitive substrates.[4]

  • p-Toluenesulfonic Acid (pTSA): pTSA represents a cheaper, biodegradable, and more environmentally friendly Brønsted acid alternative to TFA.[11]

Troubleshooting Summary

The table below outlines common problems encountered during the Boc deprotection of pyridine derivatives and provides recommended actions.

Problem Observed Probable Cause(s) Recommended Action(s)
Incomplete Deprotection 1. Insufficient acid concentration/strength due to pyridine protonation.[1] 2. Inadequate reaction time.[2][3] 3. Poor resin swelling (solid-phase).[2] 4. Degraded/wet reagents (TFA).[3]1. Increase TFA concentration (50-75%) or use 4M HCl in dioxane.[1][6] 2. Extend reaction time to 1-2 hours and monitor progress.[1] 3. Ensure resin is fully swollen in an appropriate solvent before deprotection.[1] 4. Use fresh, anhydrous reagents.
Multiple Byproducts in LC-MS/NMR 1. Alkylation of substrate by tert-butyl cation.[4] 2. Trifluoroacetylation of the deprotected amine.[6] 3. Degradation of other acid-sensitive functional groups.[6]1. Add a scavenger (e.g., triethylsilane, thioanisole) to the reaction mixture.[4][6] 2. Switch to a non-TFA acid system like 4M HCl in dioxane.[6] 3. Employ a milder deprotection method (e.g., Lewis acids, in situ HCl).[4][9][10]
Low Yield of Desired Product A combination of incomplete deprotection and side reactions.Systematically optimize conditions: start with a stronger acid concentration or longer time, add scavengers, and if issues persist, switch to an alternative deprotection protocol.

Comparative Data on Deprotection Conditions

This table summarizes common starting conditions for acidic Boc deprotection. Optimization may be required for specific pyridine derivatives.

Reagent Solvent Typical Concentration Temperature Typical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v) for standard; up to 75% for pyridines.[1][2][6]0 °C to Room Temp30 min - 2 hours.[2][6]
Hydrogen Chloride (HCl)1,4-Dioxane4M.[6][7][12]0 °C to Room Temp30 min - 2 hours.[6][12]
Oxalyl ChlorideMethanol2-3 equivalents0 °C to Room Temp1 - 4 hours.[4]

Key Experimental Protocols

Protocol 1: Enhanced TFA Deprotection for Pyridine Derivatives (Solid-Phase)

  • Resin Swelling: Swell the Boc-protected, peptide-bound resin in dichloromethane (DCM) for 20-30 minutes in a suitable reaction vessel.[1]

  • Deprotection: Drain the DCM and add a deprotection solution of 50-75% TFA in DCM, ensuring the resin is fully submerged.[1]

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Monitoring: Perform a Kaiser test (see Protocol 3) on a small sample of resin beads to confirm the presence of free primary amines.

  • Neutralization: If the Kaiser test is positive, wash the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DCM (2-3 times) to neutralize the amine salt.[1]

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next step.[1]

Protocol 2: Boc Deprotection with HCl in Dioxane (Solution-Phase)

  • Dissolution: Dissolve the Boc-protected pyridine derivative in a minimal amount of a suitable solvent (e.g., methanol, DCM, or ethyl acetate).

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents) to the stirred solution at room temperature.[8][12]

  • Reaction: Stir the mixture for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, remove the solvent in vacuo. The resulting product is the hydrochloride salt. To obtain the free amine, dissolve the salt in a suitable solvent, basify with a mild base (e.g., saturated NaHCO₃ solution), and extract with an organic solvent.[13]

Protocol 3: Kaiser Test for Free Primary Amines

Materials:

  • Solution A: 65 mg of potassium cyanide (KCN) in 100 mL of pyridine.[1]

  • Solution B: 500 mg of ninhydrin in 10 mL of n-butanol.[1]

  • Solution C: 2 g of phenol in 0.5 mL of n-butanol.[1]

Procedure:

  • Place a small sample of resin beads (1-2 mg) into a small test tube.

  • Wash the beads with ethanol and decant the supernatant.[1]

  • Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.[1]

  • Heat the test tube to 100-120°C for 5 minutes.[1]

  • Observation:

    • Positive Result (Deprotection Complete): An intense blue color appears on the beads and in the solution.[1]

    • Negative Result (Deprotection Incomplete): The beads and solution remain yellow or show no color change.[1]

Visualized Workflows and Mechanisms

G start Incomplete Deprotection of Pyridine Derivative check_method Current Method? start->check_method tfa_path TFA / Strong Acid check_method->tfa_path TFA other_path Other / Milder Method check_method->other_path Other increase_tfa 1. Increase TFA conc. (to 75%) 2. Extend Reaction Time (1-2h) tfa_path->increase_tfa switch_to_hcl Switch to 4M HCl in Dioxane other_path->switch_to_hcl add_scavenger Add Scavenger (e.g., TES, Thioanisole) increase_tfa->add_scavenger check_tfa_result Deprotection Still Incomplete or Side Products? add_scavenger->check_tfa_result check_tfa_result->switch_to_hcl Yes end_node Deprotection Complete check_tfa_result->end_node No check_sensitive Other Acid-Sensitive Groups Present? switch_to_hcl->check_sensitive consider_lewis Consider Milder Methods: - Lewis Acids (AlCl3) - In Situ HCl check_sensitive->consider_lewis Yes check_sensitive->end_node No consider_lewis->end_node

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_0 Standard Boc Deprotection Pathway cluster_1 Competing Pathway with Pyridine BocN Boc-NH-R ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H+ H_plus H+ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid - tBu+ tBu tBu+ Cation Amine H2N-R (Deprotected) CarbamicAcid->Amine - CO2 CO2 CO2 Pyridine Pyridine Ring ProtonatedPy Protonated Pyridine (Sequestered Acid) Pyridine->ProtonatedPy + H+ H_plus2 H+ H_source Acid Source (e.g., TFA) H_source->BocN Deprotects Amine H_source->Pyridine Competitively Protonates Pyridine

Caption: Mechanism showing acid sequestration by pyridine.

References

Technical Support Center: Preventing Homocoupling in Suzuki Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of homocoupling in Suzuki reactions involving pyridine moieties.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a significant problem with pyridine substrates?

A1: Homocoupling is a major side reaction in Suzuki-Miyaura coupling where the boronic acid or ester reagent couples with itself, forming a symmetrical biaryl byproduct (e.g., a bipyridine).[1] This side reaction is problematic because it consumes the valuable boronic acid reagent, leading to a reduced yield of the desired cross-coupled product.[1][2] Furthermore, the resulting homocoupled byproduct often has similar physical properties to the target molecule, which can complicate purification efforts.[2] Pyridine-containing substrates can be particularly susceptible to this issue due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to interact with the palladium catalyst, which can alter the kinetics of the catalytic cycle and make side reactions like homocoupling more competitive.[1][3][4]

Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A2: The two main causes of boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated Homocoupling: Trace amounts of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then facilitate the homocoupling of two boronic acid molecules.[1][5] It has been shown that higher concentrations of oxygen directly correlate with an increase in homocoupling byproducts.[1]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as a precatalyst, it must be reduced in situ to the active Pd(0) form for the main catalytic cycle to commence.[6] This reduction can occur via a pathway that involves the homocoupling of the boronic acid, which generates the active Pd(0) catalyst at the expense of the starting material.[1][6]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture to prevent homocoupling?

A3: Rigorous degassing of solvents and the reaction vessel is the most critical step to minimize oxygen-mediated homocoupling.[4][7][8] Two common and effective methods are:

  • Inert Gas Sparging: This involves bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 15-30 minutes).[2] A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient at displacing dissolved oxygen.[2]

  • Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved gases.[2][8] The process involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then allowing the solvent to thaw. Repeating this cycle three to five times is recommended for optimal results.[2][8]

Q4: Can my choice of catalyst, ligand, and base influence the extent of homocoupling?

A4: Yes, the choice of these reaction components is crucial.

  • Catalyst: Using a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous as it avoids the initial homocoupling that can occur during the in situ reduction of Pd(II) catalysts.[1][8]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often recommended for Suzuki couplings of pyridines.[3] These ligands can accelerate the rates of oxidative addition and reductive elimination, making the desired cross-coupling pathway more favorable compared to homocoupling.[1]

  • Base: The choice of base can also play a role. While a base is necessary for the transmetalation step, a milder base might be less likely to promote side reactions.[1] The use of anhydrous and finely ground base is also important to ensure reactivity and minimize water-related side reactions.[3]

Q5: Are boronic esters a better alternative to boronic acids for pyridine Suzuki reactions?

A5: Yes, using boronic esters, such as pinacol esters or MIDA boronates, is a highly recommended strategy.[3][7][8] Boronic esters are generally more stable towards protodeboronation (cleavage of the C-B bond by a proton source) than their corresponding boronic acids.[7][8] This increased stability helps to maintain a higher concentration of the boron reagent in the productive catalytic cycle, thereby reducing the likelihood of side reactions like homocoupling.

Troubleshooting Guide

Problem 1: Significant formation of a bipyridine byproduct is observed in my reaction.

Possible Cause Solution
Presence of Oxygen Improve the degassing technique. Use freeze-pump-thaw cycles for solvents and ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[4][7]
Use of Pd(II) Precatalyst Switch to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step that can lead to homocoupling.[1][8] Alternatively, consider adding a mild reducing agent, such as potassium formate, to the reaction mixture when using a Pd(II) source.[5]
Inefficient Ligand Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can promote the desired cross-coupling over homocoupling.[3][8]
Suboptimal Base Screen different anhydrous bases. Sometimes a weaker, non-nucleophilic base can be beneficial. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][9]

Problem 2: Low yield of the desired product with some unreacted starting material and evidence of homocoupling.

Possible Cause Solution
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[3][9] Using bulky ligands can mitigate this. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be necessary.[8]
Protodeboronation of Boronic Acid Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[7][8] Ensure strictly anhydrous conditions, as water can facilitate protodeboronation.[3]
Insufficient Reaction Temperature Cautiously increase the reaction temperature. For less reactive substrates like chloropyridines, temperatures in the range of 80-120 °C may be required.[7][9] Microwave irradiation can also be a powerful tool to accelerate the reaction.[7]

Data Presentation: Effect of Reaction Parameters on Homocoupling

The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions, providing a basis for optimization to minimize homocoupling.

Table 1: Influence of Catalyst and Ligand on Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [8]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100Low to Moderate
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane100Moderate to High
Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF90Good

Note: This table is illustrative, compiling trends from cited literature. Actual yields are highly substrate-dependent.

Table 2: Effect of Base and Solvent on the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

Base (equiv.)SolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
K₂CO₃ (2)Toluene/H₂O (4:1)907515
K₃PO₄ (2)1,4-Dioxane100885
Cs₂CO₃ (2)DMF10092<3
Na₂CO₃ (2)DME/H₂O (4:1)858010

Note: This table represents typical outcomes and is intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid to Minimize Homocoupling

  • Reagent Preparation:

    • Ensure the bromopyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.) are pure and dry. The base should be finely ground.[3]

  • Solvent Degassing:

    • Choose an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF).[9]

    • Degas the solvent thoroughly using either inert gas sparging for at least 30 minutes or a minimum of three freeze-pump-thaw cycles.[4][8]

  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask or reaction vial under a positive pressure of argon or nitrogen, add the bromopyridine, arylboronic acid, and base.[9]

    • Seal the vessel and evacuate and backfill with inert gas three times.[10]

  • Addition of Solvent and Catalyst:

    • Add the degassed solvent via syringe.[4]

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2-6 mol%) under a positive flow of inert gas.[4]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[9]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[9]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.[9]

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by flash column chromatography on silica gel.[9]

Visualizations

Suzuki_Cycle cluster_inputs Inputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product aryl_halide Ar-X (e.g., Bromopyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for the cross-coupling of pyridines.

Homocoupling_Pathway pd0 Pd(0)L₂ (Active Catalyst) pd2_species Pd(II) Species pd0->pd2_species Oxidation oxygen O₂ (Trace) oxygen->pd2_species pd2_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) pd2_precatalyst->pd2_species Directly enters transmetalation1 Transmetalation 1 pd2_species->transmetalation1 boronic_acid1 Ar'-B(OR)₂ boronic_acid1->transmetalation1 boronic_acid2 Ar'-B(OR)₂ transmetalation2 Transmetalation 2 boronic_acid2->transmetalation2 transmetalation1->transmetalation2 Forms intermediate Ar'-Pd(II) species pd2_diaryl Ar'-Pd(II)(Ar')L₂ transmetalation2->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Forms Pd(0) for main cycle homocoupling_product Ar'-Ar' (Homocoupling Byproduct) reductive_elimination->homocoupling_product

Caption: Mechanism of boronic acid homocoupling mediated by Pd(II) species.

Troubleshooting_Workflow start High Homocoupling Observed q_degas Is the system rigorously degassed? start->q_degas a_degas_no Improve Degassing: - Use Freeze-Pump-Thaw - Sparge solvents >30 min - Flame-dry glassware q_degas->a_degas_no No q_catalyst Are you using a Pd(II) precatalyst? q_degas->q_catalyst Yes end Re-run optimized reaction a_degas_no->end a_catalyst_yes Switch to Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent q_catalyst->a_catalyst_yes Yes q_ligand Is the ligand optimal? q_catalyst->q_ligand No a_catalyst_yes->end a_ligand_no Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) q_ligand->a_ligand_no No q_boron Are you using a boronic acid? q_ligand->q_boron Yes a_ligand_no->end a_boron_yes Switch to a more stable boronic ester (pinacol, MIDA) q_boron->a_boron_yes Yes q_boron->end No a_boron_yes->end

References

Technical Support Center: Solvent Effects on the Stability of Boc-Protected Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols regarding the stability of tert-butoxycarbonyl (Boc)-protected aminopyridines. Understanding the interplay between solvents and the stability of these compounds is critical for successful synthesis, purification, and application.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving Boc-protected aminopyridines.

???+ question "Problem: The Boc protection of my aminopyridine is failing or giving very low yields."

???+ question "Problem: The Boc group is unintentionally cleaved during reaction workup or purification."

???+ question "Problem: Inconsistent results or stability when storing Boc-protected aminopyridines."

Frequently Asked Questions (FAQs)

???+ question "Which solvents are best for conducting Boc protection of aminopyridines?"

???+ question "How does solvent choice affect Boc deprotection?"

???+ question "What is the general stability of Boc-protected aminopyridines?"

???+ question "Does the position of the amino group on the pyridine ring (2-, 3-, or 4-) affect stability or reactivity?"

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Aminopyridine

This protocol is a standard method suitable for many aminopyridine substrates.[1]

Reagents:

  • Aminopyridine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the aminopyridine (1.0 eq) in anhydrous THF or DCM.

  • Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.[1]

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection

This protocol uses TFA in DCM, a common and effective method for Boc cleavage.[1]

Reagents:

  • N-Boc protected aminopyridine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-Boc protected aminopyridine (1.0 eq) in anhydrous DCM.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA). The final concentration of TFA is typically 20-50% (v/v). Caution: The reaction is often exothermic and evolves CO₂ and isobutene gas. Ensure adequate ventilation and perform in a fume hood.[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting aminopyridine TFA salt can often be used directly or neutralized by dissolving in a suitable solvent and washing with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to obtain the free amine.

Data Summary

The choice of solvent and catalyst system can dramatically impact the yield of Boc-protected aminopyridines, particularly for less reactive substrates.

Aminopyridine SubstrateSolventBase / Catalyst SystemYield (%)Reference
2-AminopyridineDichloromethaneTEA / DMAP (cat.)60%[2]
2-AminopyridineDichloromethaneTEA / EDCI / HOBT90%[3]
3-AminopyridineDichloromethaneTEA / EDCI / HOBT85%[3]
4-AminopyridineDichloromethaneTEA / EDCI / HOBT90%[2]
4-Amino-3-methylpyridineTetrahydrofuranTEA / EDCI / HOBT80%[3]

Visual Guides

Workflow and Pathway Diagrams

G start Low Yield in Boc Protection Reaction check_amine Assess Amine Nucleophilicity start->check_amine check_reagents Check Reagent Stoichiometry & Purity (Boc₂O, Base) start->check_reagents check_conditions Verify Reaction Conditions (Solvent, Temp) start->check_conditions amine_ok Amine is Reactive (e.g., 4-AP) amine_poor Amine is Poorly Nucleophilic (e.g., e⁻-withdrawing groups) check_amine->amine_poor Poor? solution_reagents Use 1.1 eq. Boc₂O Ensure anhydrous conditions check_reagents->solution_reagents solution_catalyst Add Catalyst (DMAP or EDCI/HOBT) amine_poor->solution_catalyst Yes solution_solvent Switch to Alcoholic Solvent (e.g., Methanol) amine_poor->solution_solvent Yes G stability Stability of Boc-Aminopyridine acid Acidic Conditions (TFA, HCl, Lewis Acids) acid->stability Decreases (Cleavage) base Basic Conditions (NaOH, TEA, NaHCO₃) base->stability Stable nucleophiles Nucleophiles (Amines, Hydrazines) nucleophiles->stability Stable reductive Reductive Conditions (H₂/Pd-C) reductive->stability Stable solvent Solvent Acidity (e.g., trace HCl in DCM) solvent->stability Decreases (Slow Degradation) silica Silica Gel (Chromatography) silica->stability Can Decrease (Potential Cleavage) G start Choose Deprotection Solvent/Reagent check_sensitivity Are other acid-sensitive groups present? start->check_sensitivity sensitive_yes YES: Need Mild/Selective Conditions check_sensitivity->sensitive_yes Yes sensitive_no NO: Standard Conditions Apply check_sensitivity->sensitive_no No solution_mild Use Anhydrous Solvent (e.g., dry Dioxane) Monitor carefully at 0°C sensitive_yes->solution_mild solution_standard Use TFA in DCM or 4M HCl in Dioxane sensitive_no->solution_standard

References

Technical Support Center: Scaling Up the Synthesis of 2-(N-Boc-aminomethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(N-Boc-aminomethyl)-4-methylpyridine. It includes a detailed troubleshooting guide, frequently asked questions, and a scalable experimental protocol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction During Boc Protection

  • Question: My Boc protection of 2-(aminomethyl)-4-methylpyridine is not going to completion, or is very slow. What are the possible causes and solutions?

  • Answer: Incomplete or slow Boc protection can be attributed to several factors:

    • Low Nucleophilicity of the Amine: While the primary amine in 2-(aminomethyl)-4-methylpyridine is generally nucleophilic, impurities or reaction conditions can affect its reactivity.[1]

    • Poor Solubility: The starting amine may not be fully dissolved in the reaction solvent, leading to a slow or incomplete reaction.[1][2]

    • Inappropriate Base: The choice and amount of base are crucial for neutralizing the acidic byproduct and driving the reaction forward.[1]

    • Hydrolysis of Boc Anhydride: In the presence of water, di-tert-butyl dicarbonate ((Boc)₂O) can hydrolyze, reducing its availability for the reaction.[1]

    Solutions:

    • Ensure the starting material, 2-(aminomethyl)-4-methylpyridine, is pure and free of any acidic impurities.

    • Select a solvent system in which the amine is fully soluble. A mixture of THF and water or acetonitrile is often effective.[1][3]

    • Use a suitable base such as triethylamine (TEA) or sodium hydroxide (NaOH) to facilitate the reaction.[1] For poorly nucleophilic substrates, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.[3]

    • While the reaction can be performed in aqueous conditions, ensure a sufficient excess of (Boc)₂O is used to compensate for any hydrolysis.[1]

Issue 2: Formation of Multiple Products, Including Di-Boc Species

  • Question: I am observing the formation of multiple products, and I suspect N,N-di-Boc formation. How can I prevent this?

  • Answer: The formation of a di-Boc protected amine can occur with primary amines, especially under forcing conditions.[1] To minimize this side reaction:

    • Use a stoichiometric amount of (Boc)₂O relative to the amine.

    • Carefully monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed.

    • Maintain a controlled reaction temperature; avoid excessive heating.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the final product, this compound. What are the recommended procedures?

  • Answer: A typical workup for a Boc protection reaction involves quenching any unreacted (Boc)₂O, followed by extraction and purification.[1]

    • Work-up: After the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent like ethyl acetate and washed with a dilute acid solution (to remove any unreacted amine and base), followed by a wash with saturated aqueous sodium bicarbonate and brine.[4]

    • Purification: Several methods can be employed for the purification of N-Boc protected compounds:

      • Flash Chromatography: This is a common and effective method for routine purification on silica gel.[5]

      • Crystallization: If the product is a solid, crystallization can be a highly efficient, scalable, and economical method to achieve high purity.[5]

      • Preparative HPLC: For the highest purity, especially for final products, preparative HPLC is a suitable option.[5]

Frequently Asked Questions (FAQs)

  • Question 1: What is the optimal solvent for the Boc protection of 2-(aminomethyl)-4-methylpyridine?

  • Answer 1: The reaction conditions for Boc protection are flexible. Solvents such as tetrahydrofuran (THF), acetonitrile, or a mixture of THF and water are commonly used and generally provide good results.[3] The choice of solvent may depend on the scale of the reaction and the solubility of the starting materials.

  • Question 2: Is a base always necessary for Boc protection?

  • Answer 2: While not always strictly required, a base is recommended to neutralize the acidic byproducts of the reaction, which helps to drive the reaction to completion and can prevent potential side reactions.[1][6]

  • Question 3: How can I monitor the progress of the reaction?

  • Answer 3: The reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting amine and the formation of the desired product.

  • Question 4: What are the common challenges when scaling up this synthesis?

  • Answer 4: Scaling up can present challenges such as:

    • Inefficient Mixing: Ensuring homogenous mixing is critical for consistent reaction kinetics.[7]

    • Exothermic Reactions: The reaction can be exothermic, especially during the addition of reagents. Temperature monitoring and control are essential to prevent side reactions.[7]

    • Workup and Extraction Issues: Emulsion formation can be problematic during aqueous workup at a larger scale.[7]

Experimental Protocols

1. Synthesis of 2-(aminomethyl)-4-methylpyridine

This procedure is based on the hydrogenation of 2-cyano-4-methylpyridine.[8]

  • Materials:

    • 2-cyano-4-methylpyridine

    • Methanol

    • Ammonia (12% w/w in methanol)

    • Raney Nickel (Ni-Raney)

    • Hydrogen gas

  • Procedure:

    • Dissolve 2-cyano-4-methylpyridine in methanol containing 12% w/w of ammonia.

    • Add Raney Nickel to the solution.

    • Hydrogenate the mixture at room temperature and 20 psi until the theoretical amount of hydrogen is consumed.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 2-(aminomethyl)-4-methylpyridine.

2. Synthesis of this compound (Scalable Protocol)

This protocol is a representative scalable procedure adapted from general methods for Boc protection.[1][3]

  • Materials:

    • 2-(aminomethyl)-4-methylpyridine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-(aminomethyl)-4-methylpyridine (1.0 eq) in a 1:1 mixture of THF and water.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture while maintaining the temperature between 20-25 °C.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash chromatography on silica gel or by crystallization.

Quantitative Data

The following table provides representative quantitative data for the synthesis of this compound at two different scales.

ParameterLab ScalePilot Plant Scale
2-(aminomethyl)-4-methylpyridine10 g1 kg
Di-tert-butyl dicarbonate ((Boc)₂O)19.8 g1.98 kg
Triethylamine (TEA)12.4 g1.24 kg
THF100 mL10 L
Water100 mL10 L
Reaction Time2-4 hours4-6 hours
Typical Yield90-95%85-92%

Visualizations

Experimental_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Boc Protection start1 2-cyano-4-methylpyridine proc1 Hydrogenation (Raney Ni, H₂, MeOH/NH₃) start1->proc1 out1 2-(aminomethyl)-4-methylpyridine proc1->out1 start2 2-(aminomethyl)-4-methylpyridine out1->start2 Intermediate proc2 Boc Protection Reaction start2->proc2 reagent (Boc)₂O, TEA, THF/H₂O reagent->proc2 workup Work-up & Extraction proc2->workup purification Purification (Chromatography/Crystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_reaction Reaction Issues cluster_purification Purification Issues cluster_solutions_reaction Solutions for Reaction Issues cluster_solutions_purification Solutions for Purification Issues start Problem Encountered During Synthesis incomplete_reaction Incomplete/Slow Reaction? start->incomplete_reaction side_products Side Products Formed? start->side_products isolation_problem Difficulty in Isolation/Purification? start->isolation_problem check_solubility Check Solubility of Amine incomplete_reaction->check_solubility Yes optimize_base Optimize Base/Catalyst incomplete_reaction->optimize_base Yes control_stoichiometry Control (Boc)₂O Stoichiometry side_products->control_stoichiometry Yes monitor_reaction Monitor Reaction Closely side_products->monitor_reaction Yes proper_workup Ensure Proper Aqueous Work-up isolation_problem->proper_workup Yes choose_method Select Appropriate Purification Method (Chromatography, Crystallization, HPLC) isolation_problem->choose_method Yes check_solubility->incomplete_reaction optimize_base->incomplete_reaction control_stoichiometry->side_products monitor_reaction->side_products proper_workup->isolation_problem choose_method->isolation_problem

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of 2-Amino-4-methylpyridine and Analogs as Inducible Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-amino-4-methylpyridine, a potent inhibitor of inducible nitric oxide synthase (iNOS), and its analogs. The compound 2-(N-Boc-aminomethyl)-4-methylpyridine is a potential synthetic precursor to related structures, and this guide will focus on the biological activity of the active 2-aminopyridine scaffold. Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making selective iNOS inhibitors valuable therapeutic candidates.

Executive Summary

2-Amino-4-methylpyridine has been identified as a potent inhibitor of the inducible nitric oxide synthase (NOS II) enzyme.[1][2] This guide presents a compilation of its in vitro and in vivo activity alongside data for other relevant iNOS inhibitors. The data highlights the potency and selectivity of 2-amino-4-methylpyridine and its derivatives, providing a valuable resource for researchers in the field of inflammation and drug discovery.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of 2-amino-4-methylpyridine and other selected iNOS inhibitors against the three main NOS isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower IC50 values indicate higher potency.

CompoundiNOS IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)Selectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference
2-Amino-4-methylpyridine6 (murine)100 (human)100 (human)~16.7~16.7[1][2]
40 (human)100 (human)100 (human)2.52.5[1]
L-NIL (L-N6-(1-Iminoethyl)lysine)~3-7 µM-~30-70 µM~10-[1]
Aminoguanidine~3-7 µM-~30-70 µM~7.3-[1]
1400WPotent & Selective--HighHigh[3][4]
FR0382511.7 µM--38 (vs. nNOS), 8 (vs. eNOS)-[5]
FR0384708.8 µM-->11 (vs. nNOS), >3 (vs. eNOS)-[5]
FR1918631.9 µM--53 (vs. nNOS), 3 (vs. eNOS)-[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of iNOS inhibitors.

In Vitro iNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by monitoring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured cells.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Cell culture medium (e.g., DMEM)

  • Test compounds (e.g., 2-amino-4-methylpyridine)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.[7]

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent to each well.[7]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the IC50 value of the test compound by plotting the percentage of inhibition of nitrite production against the compound concentration.

Western Blot for iNOS Protein Expression

This technique is used to confirm that the inhibitory effect of the compound is on the enzyme's activity and not on its expression.

Materials:

  • Cell lysates from the Griess assay experiment

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against iNOS

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[6]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathway of iNOS Induction and Inhibition

iNOS_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR NFkB NF-κB TLR4->NFkB Activates STAT1 STAT1 IFNgR->STAT1 Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Induces STAT1->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Arginine L-Arginine Arginine->NO iNOS Citrulline L-Citrulline Inhibitor 2-Amino-4-methylpyridine (Inhibitor) Inhibitor->iNOS_protein Inhibits

Caption: Signaling pathway of iNOS induction and inhibition by 2-amino-4-methylpyridine.

Experimental Workflow for iNOS Inhibitor Validation

experimental_workflow start Start cell_culture Cell Culture (RAW 264.7) start->cell_culture compound_treatment Compound Treatment cell_culture->compound_treatment lps_stimulation LPS/IFN-γ Stimulation compound_treatment->lps_stimulation incubation 24h Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay (NO Measurement) supernatant_collection->griess_assay western_blot Western Blot (iNOS Expression) cell_lysis->western_blot data_analysis Data Analysis (IC50 Determination) griess_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro validation of iNOS inhibitors.

References

A Comparative Guide to 2-(N-Boc-aminomethyl)-4-methylpyridine and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Functionalized Pyridine Building Blocks

Functionalized pyridine scaffolds are cornerstones in medicinal chemistry and materials science, owing to their unique electronic properties, ability to engage in hydrogen bonding, and their prevalence in a vast number of FDA-approved drugs. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, which can significantly impact its biological activity, reactivity, and utility as a synthetic intermediate or ligand in catalysis.

This guide provides a detailed comparison of 2-(N-Boc-aminomethyl)-4-methylpyridine with other key functionalized pyridines. We will examine its performance and properties against its unmethylated counterpart, 2-(N-Boc-aminomethyl)pyridine , and its positional isomers, offering a data-driven perspective for researchers engaged in complex molecule synthesis.

The Role of Substituents: A Physicochemical Overview

The utility of a substituted pyridine in a synthetic context is heavily influenced by the nature and position of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl moiety provides a stable, yet easily removable, handle for subsequent synthetic transformations. The position of this side chain and the presence of other substituents, such as a methyl group, dictate the molecule's overall reactivity.

The methyl group at the 4-position of the pyridine ring in this compound acts as an electron-donating group. This inductively increases the electron density of the pyridine ring and the basicity of the ring nitrogen. This enhanced basicity can influence the compound's performance when used as a ligand in transition metal-catalyzed reactions, potentially affecting catalyst activity and stability. Conversely, the absence of this methyl group or the relocation of the aminomethyl side chain to the 3- or 4-position creates distinct electronic and steric environments, leading to different performance characteristics in synthesis.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern drug discovery for creating carbon-carbon bonds. The pyridine moiety can act as a ligand for the palladium catalyst, and its structure is critical for an efficient reaction.

While direct head-to-head comparative studies for this specific set of isomers are not extensively documented under identical conditions, we can collate data from various sources to draw meaningful comparisons. The following table summarizes representative yields for Suzuki-Miyaura coupling reactions where pyridine derivatives are used either as substrates or as part of a ligand structure.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
Pyridine Derivative (as substrate/ligand)Coupling PartnersCatalyst/Base SystemYield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃81%[1]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃92% (on a similar substrate)[2]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃/RuPhos, NaOtBu83%[3]
2-Chloropyridine derivativesHetaryl chloridesPd(OAc)₂, SPhos/XPhos, K₂CO₃Lower yields observed for 2-substituted pyridines[4]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄, K₃PO₄Moderate to good yields[5]

Note: The data presented is compiled from different sources where reaction conditions were not identical. Direct comparison of yields should be interpreted with caution, but the data provides valuable insights into the general reactivity of these scaffolds.

The "2-pyridyl problem" is a known challenge in Suzuki couplings, where the proximity of the nitrogen atom to the reactive site (e.g., a boronic acid at the 2-position) can lead to catalyst inhibition and lower yields. While the aminomethyl group in the target compounds is one carbon removed from the ring, the potential for chelation to the metal center can still influence reactivity. The increased basicity from the 4-methyl group in This compound could potentially enhance its coordination to the palladium center, which may be beneficial or detrimental depending on the specific catalytic cycle.

Synthesis of Functionalized Aminomethylpyridines

The preparation of these building blocks is a crucial first step. A common route to aminomethylpyridines involves the reduction of the corresponding cyanopyridine. The Boc-protecting group is typically installed before or after the reduction.

Table 2: Comparison of Synthetic Routes to Aminomethylpyridine Cores
Target CompoundStarting MaterialKey ReagentsYield (%)Reference
2-Aminomethyl-4-methylpyridine2-Cyano-4-methylpyridineRaney Nickel, H₂, Methanolic AmmoniaNot specified, but effective[6]
2-Amino-4-methylpyridine2-Amino-3-chloro-4-methylpyridineBenzoic acid, Copper powder90.3%
Substituted 2-Aminopyridines3-Bromo-2-aminopyridineVarious amines, Pd precatalysts65-83%[3]

The synthesis of the unprotected 2-aminomethyl-4-methylpyridine core can be efficiently achieved through the hydrogenation of 2-cyano-4-methylpyridine.[6] Subsequent protection with Di-tert-butyl dicarbonate (Boc₂O) would yield the final product. The availability and cost of the substituted cyanopyridine starting materials are key considerations for selecting a synthetic route.

Experimental Protocols

General Protocol for the Synthesis of 2-Aminomethyl-4-methylpyridine

This protocol is based on the reduction of 2-cyano-4-methylpyridine.

Materials:

  • 2-Cyano-4-methylpyridine

  • Methanol

  • Ammonia (12% w/w solution in methanol)

  • Raney Nickel catalyst

  • Hydrogen gas

Procedure:

  • Dissolve 2-cyano-4-methylpyridine (0.0169 moles) in 400 mL of methanol containing 12% w/w of ammonia.[6]

  • Add 2 g of Raney Nickel catalyst to the solution in a suitable hydrogenation vessel.[6]

  • Pressurize the vessel with hydrogen gas to 20 psi.[6]

  • Agitate the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, as monitored by pressure drop.[6]

  • Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-aminomethyl-4-methylpyridine.

  • The crude product can be purified by distillation or chromatography as required.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative procedure for coupling a bromopyridine substrate with a boronic acid.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4-methylpyridine, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.[2]

  • Add the degassed solvent mixture to the flask via syringe.[2]

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methylpyridine.[2]

Visualization of Synthetic Logic and Relationships

To clarify the relationships between these building blocks and their role in a typical synthetic workflow, the following diagrams are provided.

logical_relationships cluster_main Pyridine Core cluster_analogs Structural Analogs 2_aminomethyl_4_methyl 2-(Aminomethyl)- 4-methylpyridine 2_aminomethyl 2-(Aminomethyl)pyridine (unmethylated) 2_aminomethyl_4_methyl->2_aminomethyl - CH3 group (Electronic/Steric Change) 3_aminomethyl 3-(Aminomethyl)pyridine (isomer) 2_aminomethyl_4_methyl->3_aminomethyl Isomeric Position (Reactivity Change) 4_aminomethyl 4-(Aminomethyl)pyridine (isomer) 2_aminomethyl_4_methyl->4_aminomethyl Isomeric Position (Reactivity Change) experimental_workflow start Starting Materials (e.g., 2-Bromo-4-methylpyridine, Arylboronic Acid) reaction Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent & Heat start->reaction 1. Combine Reagents workup Aqueous Workup & Extraction reaction->workup 2. Quench & Isolate purification Purification (Column Chromatography) workup->purification 3. Purify Crude product Final Product (2-Aryl-4-methylpyridine) purification->product 4. Characterize

References

Comparative Efficacy of 4-Methylpyridine Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 4-methylpyridine analogs, focusing on their activities as inhibitors of inducible nitric oxide synthase (iNOS), as anticancer agents, and as antimicrobial compounds. While specific data for 2-(N-Boc-aminomethyl)-4-methylpyridine analogs are not extensively available in the public domain, this guide synthesizes data from structurally related and biologically active pyridine derivatives to provide a valuable reference for drug discovery and development.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various 4-methylpyridine and aminopyridine analogs.

Table 1: Inhibitory Activity of 2-Amino-4-methylpyridine Analogs against Nitric Oxide Synthase (NOS) Isoforms

CompoundTargetIC50 (nM)SelectivityReference
2-Amino-4-methylpyridineMurine NOS II (iNOS)6-[1]
Human Recombinant NOS II (iNOS)40-[1]
Human Recombinant NOS I (nNOS)100-[1]
Human Recombinant NOS III (eNOS)100-[1]
Analog 2 (6-substituted)iNOS28Slightly improved vs. parent[2]
Analog 18 (6-substituted)iNOSNot specified, most potent~30-fold vs. eNOS, ~10-fold vs. nNOS[2]
L-NMMAMurine NOS II (iNOS)3000-7000Non-selective[1]
L-NILMurine NOS II (iNOS)-5.2x selective for NOS II[1]
AminoguanidineMurine NOS II (iNOS)-8.6x selective for NOS II[1]

Table 2: Antiproliferative Activity of Pyridine Derivatives Against Human Cancer Cell Lines

Compound Class/DerivativeCell LineIC50 (µM)Reference
Pyridine-urea hybrid (8e)MCF-7 (Breast)Not specified, potent[3]
Pyridine-urea hybrid (8n)VEGFR-23.93[3]
Diosgenin-amino acid-benzoic acid trihybrid (12e)T24 (Bladder)6.96[4]
Amidino-substituted pyridine (10)Colon Carcinoma0.4[4]
Amidino-substituted pyridine (14)Colon Carcinoma0.7[4]
Nicotinamide derivative (7b)HCT-116 (Colon)Not specified, active[5]
Nicotinamide derivative (7d)HepG-2 (Liver)Not specified, active[5]

Table 3: Antimicrobial Activity of Aminopyridine Analogs

CompoundMicroorganismMIC (µg/mL)Reference
2-(cyclohexylamino)-4-phenylnicotinonitrile (2c)Staphylococcus aureus0.039[6][7]
Bacillus subtilis0.039[6][7]
Bacillus cereus78[6]
Enterococcus faecalis78[6]
Micrococcus luteus78[6]
Listeria monocytogenes156[6]
2-aminopyridine analog (SB002)Pseudomonas aeruginosa1.6 (in M9-acetate)[8]
2-aminopyridine analog (SB023)Pseudomonas aeruginosa13.5 (in M9-acetate)[8]
Acetamide derivative (22, 23)E. coli, P. mirabilis12.5[9]
Acetamide derivative (24, 25, 27)E. coli, P. mirabilis37.5[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of related studies.

iNOS Inhibition Assay (Griess Assay)

This assay measures the activity of iNOS by quantifying the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

  • Griess Reagent (Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid; Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Plate reader (540 nm absorbance)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include vehicle and unstimulated controls.

  • Incubate the plate for 24-48 hours.

  • Prepare a nitrite standard curve using serial dilutions of the NaNO₂ solution.

  • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the freshly mixed Griess reagent (equal volumes of Solution A and B) to all wells containing supernatants and standards.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples from the standard curve and determine the IC50 of the inhibitor.[10]

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplate

  • Plate reader (570-590 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[11]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][13]

  • Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Read the absorbance at 570-590 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Test compounds and control antibiotics

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Prepare a standardized bacterial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[15]

Mandatory Visualization

iNOS_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR binds MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases iNOS_gene iNOS Gene NFkB->iNOS_gene promotes transcription STAT1 STAT1 JAK->STAT1 STAT1_active STAT1 (active) STAT1->STAT1_active STAT1_active->iNOS_gene promotes transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO  iNOS Protein Inflammation Inflammation NO->Inflammation

Caption: Simplified signaling pathway for the induction of iNOS and production of nitric oxide.

Broth_Microdilution_Workflow start Start prep_compounds Prepare serial 2-fold dilutions of test compounds in broth in a 96-well plate start->prep_compounds prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compounds->inoculate dilute_inoculum Dilute inoculum in broth to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include positive (inoculum + broth) and negative (broth only) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

References

A Comparative Guide to the Potency of 2-Amino-4-Methylpyridine Derivatives Against nNOS and eNOS for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of 2-amino-4-methylpyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS). Designed for researchers, scientists, and drug development professionals, this document provides a consolidated resource of experimental data to inform the selection and design of selective nNOS inhibitors.

Understanding the Importance of NOS Isoform Selectivity

Nitric oxide (NO) is a crucial signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While eNOS is vital for cardiovascular homeostasis, aberrant nNOS activity is implicated in a range of neurological disorders. Therefore, the development of inhibitors that selectively target nNOS over eNOS is a primary objective in neuropharmacology to minimize off-target effects. The 2-amino-4-methylpyridine scaffold has been identified as a promising starting point for the development of such selective inhibitors.

Comparative Potency of 2-Amino-4-Methylpyridine Derivatives

The following table summarizes the inhibitory potency (IC50 or Kᵢ values) of various 2-amino-4-methylpyridine derivatives against nNOS and eNOS. A lower value indicates greater potency. The selectivity ratio highlights the compound's preference for nNOS over eNOS.

CompoundnNOS IC₅₀ (nM)eNOS IC₅₀ (nM)nNOS Kᵢ (nM)eNOS Kᵢ (nM)Selectivity (eNOS/nNOS)
2-amino-4-methylpyridine100[1]100[1]--1
Compound 17--19[2][3]->1075[2][3]
6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine--48[4]-388[4]
Compound 14j--13[5]-1761[5]
Compound 9490[6]1500[6]--~3
Compound 18514[6]1428[6]--~2.8

Note: IC₅₀ and Kᵢ values are both measures of inhibitor potency, with lower values indicating a stronger inhibition. Selectivity is calculated as the ratio of eNOS to nNOS inhibition values.

Experimental Protocols for Determining Inhibitor Potency

The inhibitory activity of these compounds is typically assessed using one of two standard biochemical assays: the Griess assay or the radiolabeled L-arginine to L-citrulline conversion assay.

Griess Assay

This colorimetric method indirectly measures NOS activity by quantifying the production of nitrite (NO₂⁻), a stable oxidation product of NO.

Materials:

  • Purified nNOS or eNOS enzyme

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydrobiopterin (BH₄)

  • Calmodulin

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • Test Compounds (2-amino-4-methylpyridine derivatives)

  • Nitrate Reductase

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture containing buffer, L-arginine, and cofactors is prepared in a 96-well plate.

  • The test inhibitors are added at various concentrations.

  • The reaction is initiated by the addition of the NOS enzyme.

  • The plate is incubated at 37°C.

  • The reaction is terminated, and nitrate reductase is added to convert any nitrate to nitrite.

  • Griess reagent is added, which reacts with nitrite to produce a colored azo compound.

  • The absorbance is measured at approximately 540 nm.

  • The concentration of nitrite is determined from a standard curve, and the IC₅₀ value of the inhibitor is calculated.

L-Arginine to L-Citrulline Conversion Assay

This method directly measures NOS activity by tracking the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified nNOS or eNOS enzyme

  • [³H]L-arginine or [¹⁴C]L-arginine

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydrobiopterin (BH₄)

  • Calmodulin

  • Assay Buffer

  • Test Compounds

  • Cation-exchange resin (e.g., Dowex AG 50W-X8)

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared with buffer, radiolabeled L-arginine, and cofactors.

  • The test inhibitors are added at varying concentrations.

  • The reaction is started by adding the NOS enzyme.

  • The mixture is incubated at 37°C.

  • The reaction is stopped.

  • The mixture is passed through a cation-exchange resin column to separate the unreacted, positively charged L-arginine from the neutral L-citrulline product.

  • The amount of radiolabeled L-citrulline in the eluate is quantified using a scintillation counter.

  • The enzyme activity is calculated, and the IC₅₀ or Kᵢ values for the inhibitors are determined.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the factors influencing inhibitor potency and the experimental process, the following diagrams are provided.

Scaffold 2-Amino-4-methylpyridine Core R_group Substituents at C6 Scaffold->R_group Modifications here significantly impact potency and selectivity. Amino_group 2-Amino Group Scaffold->Amino_group Essential for interaction with the glutamate residue in the active site. Methyl_group 4-Methyl Group Scaffold->Methyl_group Contributes to binding affinity.

Caption: Key structural elements of 2-amino-4-methylpyridine derivatives influencing NOS inhibition.

start Prepare Reaction Mix (Enzyme, Substrate, Cofactors) add_inhibitor Add Test Compound (Varying Concentrations) start->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Product Formation (Griess or Radiolabeled Assay) stop_reaction->detect_product analyze Analyze Data and Determine IC50/Ki detect_product->analyze

Caption: General experimental workflow for determining the potency of NOS inhibitors.

References

Comparative Guide to 2-Amino-4-Methylpyridine as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro and In Vivo Analysis of Efficacy and Selectivity

For researchers and professionals in drug development, the identification of potent and selective inhibitors of nitric oxide synthase (NOS) isoforms is a critical area of investigation. This guide provides a comprehensive comparison of 2-amino-4-methylpyridine, a notable NOS inhibitor, with other alternative compounds. The following sections detail its performance based on experimental data, outline relevant experimental protocols, and visualize key pathways and workflows.

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III).[1][2] While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vasodilation respectively, iNOS is induced during inflammatory responses and can produce large, cytotoxic amounts of NO.[1][2] This has made the selective inhibition of iNOS a therapeutic target for various inflammatory diseases.

2-amino-4-methylpyridine has emerged as a potent inhibitor of iNOS, demonstrating significant activity in both laboratory (in vitro) and living organism (in vivo) studies.[3][4]

Quantitative Comparison of NOS Inhibitors

The inhibitory efficacy of 2-amino-4-methylpyridine and its selectivity across the different NOS isoforms have been quantified and compared with other well-known NOS inhibitors. The data, summarized in the tables below, is derived from various in vitro and in vivo experimental models.

In Vitro Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundMurine iNOS (RAW 264.7 cells) IC50 (nM)Human recombinant iNOS IC50 (nM)Human recombinant nNOS IC50 (nM)Human recombinant eNOS IC50 (nM)
2-Amino-4-methylpyridine 6[3][4]40[3][4]100[3][4]100[3] (90 nM[4])
L-NMMA (NG-monomethyl-L-arginine)Much weaker than 2-amino-4-methylpyridine[3]3-7 µM (similar potency across all isoforms)[3]3-7 µM[3]3-7 µM[3]
L-NIL (N6-(1-Iminoethyl)-L-lysine)Much weaker than 2-amino-4-methylpyridine[3]Similar to murine iNOS[3]--
AminoguanidineMuch weaker than 2-amino-4-methylpyridine[3]Similar to murine iNOS[3]--
In Vivo Efficacy and Selectivity

In vivo studies in conscious, unrestrained rats provide insight into the therapeutic potential and isoform selectivity of these inhibitors in a physiological setting.

CompoundInhibition of LPS-induced plasma nitrate (ID50, mg kg⁻¹ min⁻¹)Increase in mean arterial pressure (ED50, mg kg⁻¹ min⁻¹)In Vivo Selectivity (iNOS vs. eNOS)
2-Amino-4-methylpyridine 0.009 (i.v.)[3]0.060[3]6.9-fold[3][4]
L-NMMA--Non-selective[3]
L-NIL--5.2-fold[3]
Aminoguanidine--8.6-fold[3]

2-amino-4-methylpyridine also demonstrated efficacy when administered subcutaneously (ID50 = 0.3 mg kg⁻¹) and orally (ID50 = 20.8 mg kg⁻¹) for the inhibition of LPS-induced elevation in plasma nitrate.[3]

Experimental Methodologies

The data presented in this guide are based on established experimental protocols. Below are detailed methodologies for key experiments used to characterize NOS inhibitors.

In Vitro NOS Inhibition Assay (Griess Assay)

This assay determines NOS activity by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • Purified NOS enzyme (nNOS, iNOS, or eNOS)

  • 2-amino-4-methylpyridine or other test inhibitors

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin and CaCl₂ (for nNOS and eNOS)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Griess Reagent (Component A: Sulfanilamide in HCl; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Nitrite Standard Curve Preparation: A series of known concentrations of sodium nitrite are prepared in the assay buffer to generate a standard curve.

  • Reagent Mix Preparation: A master mix is prepared containing the assay buffer, L-arginine, NADPH, and for nNOS/eNOS, calmodulin and CaCl₂.

  • Inhibitor Preparation: Serial dilutions of the test inhibitor (e.g., 2-amino-4-methylpyridine) are prepared in the assay buffer. A vehicle control (e.g., DMSO in assay buffer) is also prepared.

  • Assay Setup:

    • The serially diluted inhibitor or vehicle control is added to the wells of a 96-well plate.

    • The purified NOS enzyme is then added to the wells.

    • The reaction is initiated by adding the reagent mix.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for NO production.

  • Griess Reaction: After incubation, the Griess reagent components are added to each well. This leads to a colorimetric reaction with nitrite.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The concentration of nitrite in each well is determined from the standard curve. The IC50 value for the inhibitor is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Model of LPS-Induced Endotoxemia

This model is used to assess the in vivo efficacy of NOS inhibitors in a setting of systemic inflammation.

Animals:

  • Male Sprague-Dawley rats (or other suitable rodent model)

Procedure:

  • Animal Preparation: Rats are instrumented for conscious, unrestrained blood pressure monitoring and intravenous infusion.

  • Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal injection to induce a systemic inflammatory response and iNOS expression.

  • Inhibitor Administration: 2-amino-4-methylpyridine or other test compounds are administered via intravenous infusion, subcutaneous injection, or oral gavage at various doses.

  • Blood Sampling: Blood samples are collected at specified time points to measure plasma nitrate levels.

  • Blood Pressure Monitoring: Mean arterial pressure is continuously monitored.

  • Data Analysis: The dose-dependent inhibition of the LPS-induced rise in plasma nitrate is determined to calculate the ID50. The dose required to produce a specific increase in mean arterial pressure is used to determine the ED50, providing a measure of eNOS inhibition. The ratio of these values indicates the in vivo selectivity for iNOS over eNOS.

Visualizing Pathways and Processes

To better understand the context of 2-amino-4-methylpyridine's function, the following diagrams illustrate the nitric oxide signaling pathway, a typical experimental workflow for inhibitor testing, and the isoform selectivity of the compound.

NOS_Signaling_Pathway cluster_NOS_Activation NOS Activation cluster_NO_Production NO Production cluster_Downstream_Effects Downstream Effects L-Arginine L-Arginine NOS NOS L-Arginine->NOS O2 O2 O2->NOS NADPH NADPH NADPH->NOS NO NO NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological\nResponses Physiological Responses cGMP->Physiological\nResponses 2-amino-4-methylpyridine 2-amino-4-methylpyridine 2-amino-4-methylpyridine->NOS Inhibits Experimental_Workflow cluster_In_Vitro In Vitro Analysis cluster_In_Vivo In Vivo Analysis A Prepare NOS Enzyme, Substrates, Cofactors, and Inhibitor Dilutions B Incubate Reaction Mixture A->B C Measure Nitrite Production (Griess Assay) B->C D Calculate IC50 Values C->D E Induce Endotoxemia in Animal Model (LPS Injection) F Administer Test Inhibitor E->F G Monitor Plasma Nitrate Levels and Blood Pressure F->G H Calculate ID50 and ED50 Values and Determine Selectivity G->H Isoform_Selectivity cluster_NOS_Isoforms NOS Isoforms 2-amino-4-methylpyridine 2-amino-4-methylpyridine iNOS iNOS (Inducible) 2-amino-4-methylpyridine->iNOS High Potency (IC50 = 6-40 nM) nNOS nNOS (Neuronal) 2-amino-4-methylpyridine->nNOS Lower Potency (IC50 = 100 nM) eNOS eNOS (Endothelial) 2-amino-4-methylpyridine->eNOS Lower Potency (IC50 = 90-100 nM)

References

benchmarking 2-(N-Boc-aminomethyl)-4-methylpyridine against aminoguanidine for iNOS inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory and autoimmune disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical therapeutic target. Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in conditions such as rheumatoid arthritis, inflammatory bowel disease, and septic shock. For researchers and drug developers, identifying potent and selective iNOS inhibitors is paramount. This guide provides a comprehensive benchmark of 2-amino-4-methylpyridine against the well-established iNOS inhibitor, aminoguanidine.

A Note on the Benchmarked Compound: The compound of interest for this comparison is 2-amino-4-methylpyridine, the active pharmacological agent. The initially mentioned 2-(N-Boc-aminomethyl)-4-methylpyridine is the Boc-protected form, which is typically inactive and used in chemical synthesis. This guide will focus on the biologically active parent compound, 2-amino-4-methylpyridine.

Comparative Efficacy: A Quantitative Analysis

The inhibitory potency of 2-amino-4-methylpyridine and aminoguanidine has been evaluated in both in vitro enzyme assays and cell-based models. The data clearly demonstrates that 2-amino-4-methylpyridine is a significantly more potent inhibitor of murine iNOS than aminoguanidine.

InhibitorTargetIC50 (nM)Selectivity (over human eNOS)Selectivity (over human nNOS)
2-Amino-4-methylpyridine Murine iNOS (RAW 264.7 cells)6~16.7x~16.7x
Human recombinant iNOS402.5x2.5x
Aminoguanidine Murine iNOSWeaker than 2-amino-4-methylpyridine7.3x (relative to human recombinant NOS III)-
Human recombinant iNOS-3.7x (relative to human recombinant NOS III)-

Data extracted from Faraci et al. (1997). Note: A specific IC50 for aminoguanidine against murine iNOS was not provided in this study, but it was characterized as a "much weaker" inhibitor than 2-amino-4-methylpyridine.

In a cellular assay using LPS and IFN-γ stimulated RAW 264.7 macrophages, 2-amino-4-methylpyridine inhibited nitrite production with an IC50 of 1.5 µM.[1]

In Vivo Performance

In vivo studies in conscious rats have further substantiated the superior potency and comparable selectivity of 2-amino-4-methylpyridine. When administered intravenously, 2-amino-4-methylpyridine inhibited the lipopolysaccharide (LPS)-induced rise in plasma nitrate with an ID50 of 0.009 mg/kg/min.[1][2] In the same model, aminoguanidine displayed an 8.6-fold selectivity for iNOS over eNOS (NOS III).[1]

Mechanism of Action

The two inhibitors exhibit different mechanisms of action. Enzyme kinetic studies have shown that 2-amino-4-methylpyridine is a competitive inhibitor with respect to the substrate, L-arginine.[1] In contrast, aminoguanidine is known to be a mechanism-based inactivator of iNOS.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the comparative data.

In Vitro iNOS Inhibition Assay (using RAW 264.7 cell lysate)
  • Enzyme Preparation: RAW 264.7 mouse macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. The cells are then lysed to obtain a crude enzyme preparation.

  • Reaction Mixture: The reaction is carried out in a buffer containing L-[¹⁴C]arginine, NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (H4B), and calmodulin.

  • Inhibitor Addition: Test compounds (2-amino-4-methylpyridine or aminoguanidine) are added at various concentrations.

  • Incubation: The reaction is initiated by the addition of the enzyme lysate and incubated at 37°C.

  • Termination: The reaction is stopped by adding a stop buffer containing Dowex AG 50W-X8 resin (Na+ form).

  • Quantification: The resin binds unreacted L-[¹⁴C]arginine, while the product, L-[¹⁴C]citrulline, remains in the supernatant. The radioactivity of the supernatant is measured using a scintillation counter to determine the enzyme activity.

  • IC50 Calculation: The percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Cellular Nitrite Production Assay (Griess Assay)
  • Cell Culture: RAW 264.7 cells are plated in 96-well plates and allowed to adhere.

  • Stimulation and Inhibition: The cells are co-incubated with LPS, IFN-γ, and varying concentrations of the test inhibitors.

  • Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) to allow for iNOS expression and NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable oxidation product of NO, in the culture supernatant is measured using the Griess reagent. This involves a colorimetric reaction that is quantified by measuring absorbance at 540 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of nitrite production inhibition against the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the context of iNOS inhibition, the following diagrams illustrate the iNOS signaling pathway, the experimental workflow, and a comparative summary of the two inhibitors.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT1 STAT1 JAK->STAT1 phosphorylates STAT1_nuc STAT1 STAT1->STAT1_nuc translocates iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Citrulline L-Citrulline iNOS_protein->Citrulline catalyzes Arginine L-Arginine Arginine->NO NO->Citrulline iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene activates STAT1_nuc->iNOS_gene activates iNOS_gene->iNOS_protein translation iNOS_Inhibition_Workflow start Start prepare_lysate Prepare iNOS enzyme (e.g., from stimulated RAW 264.7 cells) start->prepare_lysate prepare_reagents Prepare Reaction Mix: - L-[14C]arginine - NADPH, H4B, Calmodulin start->prepare_reagents initiate_reaction Initiate reaction with enzyme prepare_lysate->initiate_reaction add_inhibitor Add Test Inhibitor (2-Amino-4-methylpyridine or Aminoguanidine) at various concentrations prepare_reagents->add_inhibitor add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate reaction with Dowex resin stop buffer incubate->terminate_reaction separate Separate L-[14C]citrulline (product) from L-[14C]arginine terminate_reaction->separate quantify Quantify L-[14C]citrulline (Scintillation Counting) separate->quantify calculate Calculate % Inhibition and determine IC50 quantify->calculate end End calculate->end Inhibitor_Comparison compound1 2-Amino-4-methylpyridine Potency (murine iNOS) IC50 = 6 nM Mechanism Competitive with L-arginine In Vivo Efficacy ID50 = 0.009 mg/kg/min comparison vs. compound2 Aminoguanidine Potency (murine iNOS) Much weaker than 2-amino-4-methylpyridine Mechanism Mechanism-based inactivator In Vivo Selectivity 8.6x for iNOS over eNOS

References

Safety Operating Guide

Proper Disposal of 2-(N-Boc-aminomethyl)-4-methylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and drug discovery, the safe handling and disposal of chemical reagents like 2-(N-Boc-aminomethyl)-4-methylpyridine are critical for ensuring a secure and compliant operational environment. This guide provides detailed, procedural instructions for the proper disposal of this compound, emphasizing safety and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Given its nature as a pyridine derivative, it should be treated as a potentially hazardous substance.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.To protect eyes from potential splashes.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent direct skin contact.[1][2]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.[1][4]
Respiratory Generally not required with adequate ventilation; however, use a respirator if aerosols or dust are generated.To prevent inhalation of airborne particles.[1][4]

In the event of accidental exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2][5] If inhaled, move the individual to fresh air.[6]

Spill and Leak Procedures

Should a spill of this compound occur, the following steps should be promptly executed:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the space is well-ventilated.[7]

  • Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[1][2]

  • Collection: Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste disposal.[2][7]

  • Large Spills: For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with local, state, and federal regulations.[1][2] Never pour this chemical down the drain or dispose of it as regular trash.[2]

Logical Flow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Chemical Fume Hood C Segregate Waste (Keep from Incompatibles) D Place in Labeled, Compatible Container C->D Containerize E Keep Container Tightly Sealed D->E Secure F Store in Designated Satellite Accumulation Area E->F Store G Contact EHS for Pickup F->G Initiate Pickup H Arrange Disposal via Licensed Company G->H Finalize

Caption: High-level overview of the disposal workflow for this compound.

Detailed Disposal Steps:
  • Waste Identification and Segregation:

    • Designate a specific, compatible, and leak-proof waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).[1][4]

    • This waste must be classified as hazardous.[1]

    • Crucially, do not mix this waste stream with incompatible materials, particularly strong oxidizing agents and acids.[1][6]

  • Containerization and Labeling:

    • The waste container must be clearly and accurately labeled with the full chemical name, "this compound," and prominently marked with the words "Hazardous Waste".[1][8]

    • Ensure the container is kept tightly sealed at all times, except when adding waste, to prevent the release of vapors.[3][8]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[1][8]

    • This area should be cool, dry, well-ventilated, and away from sources of ignition.[2][3]

  • Decontamination of Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before disposal.[4]

    • The rinsate from this process must be collected and treated as hazardous chemical waste, adding it to the designated waste container.[4]

    • After triple-rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[4]

  • Arranging for Professional Disposal:

    • The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed chemical waste management company or your institution's EHS department.[4][9] These entities are equipped to handle the disposal, often through high-temperature incineration.[10]

    • Complete a chemical collection request form as required by your institution, providing an accurate description of the waste and its components.[3]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established safety protocols for handling pyridine derivatives and other hazardous laboratory chemicals. Specific experimental protocols for the synthesis or use of this compound would necessitate a detailed risk assessment to identify all potential waste streams and ensure their proper segregation and disposal.

Summary of Key Disposal Parameters
ParameterGuideline
Waste Classification Hazardous Waste.[1]
Incompatible Materials Strong oxidizing agents, strong acids.[1][6]
Container Type Chemically compatible, leak-proof, with a secure lid.[4]
Labeling Requirements "Hazardous Waste," full chemical name.[1][8]
Storage Location Designated, secure, and well-ventilated Satellite Accumulation Area.[1][8]
Spill Cleanup Material Inert, non-combustible absorbent (e.g., vermiculite, sand).[1][2]
Final Disposal Method Collection by a licensed professional waste management company, typically involving high-temperature incineration.[4][10]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institution.

References

Essential Safety and Operational Guide for 2-(N-Boc-aminomethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-(N-Boc-aminomethyl)-4-methylpyridine, tailored for researchers and drug development professionals. The following procedures are based on established safety protocols for pyridine derivatives and N-Boc protected compounds to ensure a secure laboratory environment.

Hazard Summary

  • Pyridine Derivatives : These compounds are often toxic if swallowed, inhaled, or in contact with skin.[1] They can cause skin and eye irritation.[2][3] Adequate ventilation is crucial, and work should ideally be conducted in a chemical fume hood.[4][5] Pyridine derivatives can also be flammable.[6][7]

  • N-Boc Protected Amines : The Boc (tert-butyloxycarbonyl) protecting group is generally stable but can be removed by strong acids.[8][9] The reagents used for Boc protection, such as di-tert-butyl dicarbonate (Boc₂O), can be skin sensitizers.[10]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[4][11]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4][5][11] Inspect for tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat is essential to protect skin from contact.[4][11]
Respiratory Chemical Fume Hood or RespiratorAll handling should occur in a certified chemical fume hood to minimize inhalation.[4][5][11] If a fume hood is unavailable, a suitable respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is vital for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Safe handling workflow for this compound.

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[11] Seek medical attention.[1][11]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1][11] Remove contaminated clothing.[1][11] If irritation persists, seek medical attention.[11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water and seek immediate medical attention.[1][11]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[1][5] Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[11]

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[11]

  • Storage : Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[5]

  • Disposal : Arrange for disposal through your institution's hazardous waste management program.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.